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Core Science & Biosynthesis

Foundational

3-Amino-4-fluoro-2-methylbenzoic Acid: Structural Analysis & Synthetic Methodology

The following technical guide details the structure, properties, and synthesis of 3-Amino-4-fluoro-2-methylbenzoic acid , a specialized fluorinated scaffold used in medicinal chemistry. Introduction & Chemical Identity 3...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, properties, and synthesis of 3-Amino-4-fluoro-2-methylbenzoic acid , a specialized fluorinated scaffold used in medicinal chemistry.

Introduction & Chemical Identity

3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 1782541-48-3 ) is a trisubstituted benzene derivative serving as a high-value building block in drug discovery. Its structural uniqueness lies in the "sandwiched" amino group at the 3-position—constrained between a methyl group at C2 and a fluorine atom at C4.

This specific substitution pattern imparts critical pharmacophoric properties:

  • Conformational Locking: The steric pressure from the ortho-methyl and ortho-fluoro groups forces the amino group out of planarity or restricts the rotation of the carboxylic acid, influencing binding affinity in protein pockets.

  • Metabolic Stability: The C4-fluorine blocks metabolic oxidation at the para-position relative to the carboxylate, a common metabolic soft spot.

  • Electronic Modulation: The electron-withdrawing fluorine reduces the basicity of the adjacent amine, altering its hydrogen-bond donor capability compared to non-fluorinated analogs.

Chemical Identifiers
PropertyDetail
CAS Number 1782541-48-3
IUPAC Name 3-Amino-4-fluoro-2-methylbenzoic acid
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
SMILES CC1=C(C(N)=C(F)C=C1)C(=O)O
InChI Key Specific key depends on protonation state; derivative of benzoic acid

Physicochemical Properties

The compound exhibits amphoteric nature due to the coexistence of the basic aniline and acidic carboxyl moieties.

PropertyValue / CharacteristicNote
Appearance Off-white to beige solidOxidizes slightly upon air exposure.
Melting Point >170 °C (Decomposes)High lattice energy due to zwitterionic character.
Solubility Low in water; High in DMSO, MeOHSoluble in dilute acid (HCl) or base (NaOH).
pKa (Acid) ~3.5 - 4.0 (Predicted)Acidified by the inductive effect of Fluorine.
pKa (Base) ~2.5 - 3.0 (Predicted)Basicity suppressed by ortho-F and ortho-Me sterics.
LogP ~1.3Moderate lipophilicity suitable for CNS penetration.

Synthetic Methodology

Synthesizing the 3-amino isomer is chemically challenging due to regioselectivity issues . Direct nitration of the precursor (4-fluoro-2-methylbenzoic acid) overwhelmingly favors the 5-position due to steric crowding at the 3-position.

Validated Synthetic Route (Nitration-Reduction Sequence)

The most reliable route involves nitration followed by chromatographic separation of the minor isomer, then reduction.

Step 1: Regioselective Nitration

Precursor: 4-Fluoro-2-methylbenzoic acid (CAS 321-21-1). Reagents: Fuming HNO₃, H₂SO₄ (solvent/catalyst). Conditions: 0°C to 80°C.

  • Mechanism: The carboxylic acid directs meta (to pos 3 & 5). The methyl group directs ortho/para (to pos 3 & 5). The fluorine directs ortho/para (to pos 3 & 5).

  • The Problem: Position 3 is sterically hindered by the C2-Methyl and C4-Fluoro groups. Position 5 is less hindered.

  • Outcome: The reaction yields a mixture of 5-nitro (Major, ~80-90%) and 3-nitro (Minor, ~10-20%) .

Step 2: Isolation of Intermediate

The isomers must be separated before reduction.

  • Method: Fractional crystallization or Flash Column Chromatography (SiO₂).

  • Eluent: Hexane/Ethyl Acetate gradient. The 3-nitro isomer typically elutes differently due to the "buttressing effect" of the nitro group affecting polarity.

Step 3: Reduction to Aniline

Substrate: 3-Nitro-4-fluoro-2-methylbenzoic acid. Reagents: H₂ (gas), Pd/C (10% wt), Methanol.[1] Protocol:

  • Dissolve the 3-nitro intermediate in MeOH.

  • Add 10% Pd/C catalyst (carefully under inert gas).

  • Stir under H₂ atmosphere (balloon pressure) for 4–16 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate to yield 3-Amino-4-fluoro-2-methylbenzoic acid .[2]

Visualization: Synthetic Pathway

Synthesis Start 4-Fluoro-2-methylbenzoic acid (CAS 321-21-1) Nitration Nitration (HNO3/H2SO4) Start->Nitration Mixture Isomer Mixture Nitration->Mixture Major 5-Nitro Isomer (Major Product) Mixture->Major Sterically Favored Minor 3-Nitro Isomer (Minor Product) Mixture->Minor Sterically Hindered Reduction Reduction (H2, Pd/C) Minor->Reduction Product 3-Amino-4-fluoro-2-methylbenzoic acid (Target) Reduction->Product

Caption: Synthesis flow highlighting the critical separation step required to isolate the sterically hindered 3-nitro precursor.

Structural Characterization (NMR Signature)

Confirming the correct isomer is critical. The ¹H NMR spectrum provides a definitive signature for the 1,2,3,4-substitution pattern.

  • Aromatic Region (2 Protons):

    • The molecule has protons only at positions C5 and C6 .

    • H5: Appears as a doublet of doublets (dd) . It couples with the adjacent Fluorine (large

      
       Hz) and the adjacent H6 (
      
      
      
      Hz).
    • H6: Appears as a doublet of doublets (dd) . It couples with H5 (

      
       Hz) and exhibits a smaller meta-coupling to Fluorine (
      
      
      
      Hz).
  • Aliphatic Region:

    • Methyl (C2): A clean singlet integrating to 3H, typically around 2.3–2.5 ppm .

  • Exchangeable Protons:

    • -NH₂: Broad singlet (variable shift depending on solvent/concentration).

    • -COOH: Very broad singlet, often >11 ppm.

Applications in Drug Discovery

This scaffold is particularly valued in the development of Capsid Assembly Modulators (CAMs) and Kinase Inhibitors .

Hepatitis B Virus (HBV) Core Protein Modulators

Patents (e.g., WO2015138895) highlight this specific acid as a starting material for synthesizing benzamide derivatives that bind to the HBV core protein.

  • Mechanism: The acid is coupled with an amine to form an amide. The 3-amino group is then derivatized (e.g., sulfonylation or alkylation).

  • Role of Fluorine: Enhances lipophilicity and blocks metabolic degradation.

  • Role of Methyl: Provides a "twist" in the molecule, ensuring the substituent at the amide nitrogen adopts a specific vector required for the hydrophobic pocket of the viral capsid.

Reactivity Profile

The molecule offers three distinct handles for diversification:

  • Carboxylic Acid: Amide coupling (EDC/HOBt) to attach solubilizing tails or heterocyclic cores.

  • Aniline Nitrogen: Reductive amination, sulfonylation, or Sandmeyer reactions (conversion to halides/nitriles).

  • Fluorine: Although deactivated by the amino group, it can participate in S_NAr reactions if the ring is further activated (e.g., by transient protection/oxidation of the amine to a nitro group).

Safety & Handling (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (aniline oxidation).

References

  • BenchChem. 3-Amino-4-fluoro-2-methylbenzoic acid Structure and Properties. Retrieved from

  • Google Patents (WO2015138895A1). Hepatitis B core protein allosteric modulators. (Describes the synthesis and isolation of the 3-nitro vs 5-nitro isomers). Retrieved from

  • BLD Pharm. Product Analysis: 3-Amino-4-fluoro-2-methylbenzoic acid. Retrieved from

  • Royal Society of Chemistry. Nitration of Methyl Benzoate: Regioselectivity Principles. (Grounding for the nitration mechanism discussion). Retrieved from

Sources

Exploratory

Advanced Fluorinated Scaffolds in Medicinal Chemistry: The Role of 3-Amino-4-fluoro-2-methylbenzoic Acid

Executive Summary 3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 1782541-48-3) represents a "privileged scaffold" in modern medicinal chemistry, specifically designed to address the twin challenges of metabolic stability an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 1782541-48-3) represents a "privileged scaffold" in modern medicinal chemistry, specifically designed to address the twin challenges of metabolic stability and conformational selectivity in small-molecule drug discovery. Unlike simple anthranilic acid derivatives, this trisubstituted benzene ring incorporates a strategic methyl group at the C2 position to induce steric locking (atropisomerism potential) and a fluorine atom at the C4 position to block cytochrome P450-mediated metabolic oxidation.

This technical guide provides a comprehensive analysis of its synthesis, reactivity profile, and application as a core building block for Type II Kinase Inhibitors (e.g., targeting BCR-ABL, EGFR) and Poly (ADP-ribose) polymerase (PARP) inhibitors .

Part 1: Chemical Profile & Structural Analysis

The "Ortho-Effect" and Fluorine Substitution

The utility of 3-Amino-4-fluoro-2-methylbenzoic acid lies in its dense functionalization.

  • C1 (Carboxylic Acid): Serves as the primary anchor for heterocycle formation (e.g., benzimidazoles, quinazolinones).

  • C2 (Methyl Group): Provides significant steric bulk (

    
    -value ~1.70). In amide derivatives, this group forces the carbonyl out of coplanarity with the aromatic ring, often improving selectivity for enzyme pockets by creating a "twisted" conformation.
    
  • C3 (Amino Group): The nucleophilic handle for coupling reactions.

  • C4 (Fluorine Atom): A bioisostere for hydrogen that exerts a strong electron-withdrawing effect (

    
    ) while blocking the para-position from metabolic hydroxylation.
    
Electronic Reactivity Map

The amino group at C3 is electronically deactivated relative to aniline due to the inductive effect of the adjacent fluorine (C4) and the electron-withdrawing carboxylic acid (C1). Consequently, coupling reactions at this nitrogen often require high-energy activating agents (e.g., HATU, SOCl


) or metal catalysis.

Part 2: Synthesis Pathways (Upstream)

The industrial synthesis of 3-Amino-4-fluoro-2-methylbenzoic acid typically follows a Nitration-Oxidation-Reduction sequence starting from 4-fluoro-2-methyltoluene (or related fluorotoluenes).

Diagram 1: Retrosynthetic Analysis & Workflow

SynthesisWorkflow Figure 1: Industrial synthesis route via oxidation of fluorotoluene precursors. Start 4-Fluoro-2-methyltoluene Inter1 Intermediate A: Nitration Product Start->Inter1 HNO3/H2SO4 (Electrophilic Aromatic Subst.) Inter2 Intermediate B: Carboxylic Acid Inter1->Inter2 KMnO4 or O2/Co(OAc)2 (Side-chain Oxidation) Final 3-Amino-4-fluoro- 2-methylbenzoic acid Inter2->Final H2, Pd/C (Nitro Reduction)

Part 3: Pharmaceutical Applications (Downstream)[1][2]

Kinase Inhibitor Design (Type II)

This scaffold is structurally homologous to the rings found in Nilotinib and Imatinib . The 3-amino-4-fluoro-2-methyl motif is used to construct the "tail" region of kinase inhibitors that bind to the DFG-out conformation (inactive state) of kinases.

  • Mechanism: The C1-Carboxyl is converted to an amide (linking to a hinge-binding heterocycle), while the C3-Amino is derivatized with a hydrophobic cap (e.g., trifluoromethyl-phenyl).

  • Advantage: The C4-Fluorine prevents rapid clearance, extending the drug's half-life (

    
    ).
    
Quinazolinone Scaffolds (PARP & EGFR)

Cyclization of the C1-acid and C3-amine with formamide or urea derivatives yields fluoro-quinazolinones . These fused heterocycles are privileged structures in:

  • EGFR Inhibitors: Targeting non-small cell lung cancer (NSCLC).

  • Antibacterial Agents: Next-generation fluoroquinolone analogs.

Diagram 2: Downstream Functionalization Logic

Downstream Figure 2: Divergent synthesis pathways for oncology and antibacterial APIs. cluster_0 Pathway A: Kinase Inhibitors cluster_1 Pathway B: Heterocycle Formation Core 3-Amino-4-fluoro- 2-methylbenzoic acid Amide Amide Coupling (Linker) Core->Amide HATU/DIPEA Cyclize Cyclization (with Urea/Formamide) Core->Cyclize High Temp/Acid Target1 BCR-ABL / c-KIT Inhibitors Amide->Target1 Target2 Fluoro-Quinazolinones (EGFR/PARP) Cyclize->Target2

Part 4: Experimental Protocols

Protocol A: Selective Amide Coupling (Kinase Linker Synthesis)

Objective: Couple the C1-carboxylic acid to an amine (R-NH


) without protecting the C3-aniline. The C3-amine is less nucleophilic due to the ortho-methyl and para-fluoro effects, allowing chemoselective reaction at the carboxyl group under controlled conditions.

Reagents:

  • Substrate: 3-Amino-4-fluoro-2-methylbenzoic acid (1.0 eq)

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the benzoic acid derivative in anhydrous DMF (0.1 M concentration) under N

    
     atmosphere.
    
  • Activation: Add 2.5 eq of DIPEA, followed by 1.1 eq of HATU. Stir at 0°C for 15 minutes to form the activated ester. Note: The solution typically turns yellow.

  • Addition: Add the coupling partner amine (R-NH

    
    , 1.05 eq) dropwise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass = M+R-18).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (to remove unreacted acid) and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Cyclization to 5-Fluoro-7-methylquinazolin-4(3H)-one

Objective: Synthesis of the bicyclic core for EGFR inhibitors.

Step-by-Step Methodology:

  • Mix: Combine 3-Amino-4-fluoro-2-methylbenzoic acid (1.0 eq) with Formamide (10 eq).

  • Reflux: Heat the mixture to 140–150°C for 6 hours. The excess formamide acts as both solvent and reagent.

  • Precipitation: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water.

  • Isolation: The quinazolinone product typically precipitates as a white/off-white solid. Filter and wash with cold water.[1]

  • Drying: Dry under vacuum at 50°C.

Part 5: Quality Control & Analytics

HPLC Method for Purity Analysis:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 220 nm.

  • Retention Time: Expect the product to elute earlier than non-fluorinated analogs due to polarity, but later than simple anthranilic acid due to the methyl lipophilicity.

NMR Characterization (Diagnostic Peaks in DMSO-d


): 
  • 
     ~2.3 ppm (s, 3H):  Aryl-Methyl group (C2-Me).
    
  • 
     ~5.5 ppm (br s, 2H):  Amino group (C3-NH
    
    
    
    ).
  • 
     ~7.0–7.5 ppm (m, 2H):  Aromatic protons. The splitting pattern will show coupling to the Fluorine atom (
    
    
    
    and
    
    
    ).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75396, 3-Amino-4-fluorobenzoic acid (Analogous scaffold data). Retrieved from [Link]

  • Organic Syntheses. (2021). Synthesis of 2-Amino-3-fluorobenzoic acid (Methodology reference). Organic Syntheses, Coll. Vol. 10. Retrieved from [Link][2]

  • World Intellectual Property Organization. (2010). WO2010126922A1 - Compounds and Compositions as Protein Kinase Inhibitors.

Sources

Foundational

3-Amino-4-fluoro-2-methylbenzoic acid molecular weight and formula

The following technical guide details the physicochemical profile, synthetic methodology, and application scope of 3-Amino-4-fluoro-2-methylbenzoic acid. Physicochemical Profiling and Synthetic Utility in Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic methodology, and application scope of 3-Amino-4-fluoro-2-methylbenzoic acid.

Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry

Executive Summary

3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 1782541-48-3) is a highly functionalized aromatic scaffold utilized primarily in the synthesis of kinase inhibitors and active pharmaceutical ingredients (APIs).[1][2][3][4] Characterized by a trisubstituted benzene ring featuring an amino group, a fluorine atom, and a methyl group, this compound offers unique electronic and steric properties that modulate ligand-protein binding affinities. This guide provides a definitive reference for its molecular characteristics, rational synthesis, and analytical identification.[5]

Chemical Identity & Physicochemical Properties[5][6][7][8][9]

The precise molecular weight and formula are critical for stoichiometry in synthetic planning and mass spectrometry validation.[5]

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 3-Amino-4-fluoro-2-methylbenzoic acid
CAS Number 1782541-48-3
Molecular Formula C₈H₈FNO₂
Molecular Weight (Average) 169.15 g/mol
Monoisotopic Mass 169.0539 Da
SMILES CC1=C(C(O)=O)C=CC(F)=C1N
Appearance Off-white to pale yellow solid (typical)
Predicted pKa (Acid) ~3.8 (Carboxylic acid)
Predicted pKa (Base) ~2.5 (Aniline nitrogen)
LogP (Predicted) 1.1 – 1.3

Mechanistic Insight: The presence of the fluorine atom at the para position to the amino group exerts a strong inductive electron-withdrawing effect (-I), reducing the basicity of the amine compared to non-fluorinated analogs. Simultaneously, the ortho-methyl group introduces steric bulk that can enforce specific conformational preferences in downstream amidation reactions.[5]

Synthetic Methodology

Rational Synthesis Design

While specific industrial "recipes" are often proprietary, the synthesis of 3-Amino-4-fluoro-2-methylbenzoic acid follows a high-confidence logic based on Electrophilic Aromatic Substitution (EAS) rules. The convergent directing effects of the substituents on the precursor 4-fluoro-2-methylbenzoic acid make the C3 position highly activated for nitration.

Directing Effects Analysis:
  • -COOH (C1): Meta-directing → Directs to C3 .

  • -CH₃ (C2): Ortho/Para-directing → Directs to C3 (ortho) and C5 (para).

  • -F (C4): Ortho/Para-directing → Directs to C3 (ortho) and C5 (ortho).

Experimental Workflow (Proposed)
  • Nitration: Treatment of 4-fluoro-2-methylbenzoic acid with fuming nitric acid (

    
    ) and sulfuric acid (
    
    
    
    ) yields the intermediate 4-fluoro-2-methyl-3-nitrobenzoic acid .
  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to the target amine.[5]
    
Visualization: Synthetic Pathway

The following diagram illustrates the logical synthetic flow and the cooperative directing effects.

SynthesisPath cluster_logic Regioselective Logic Start 4-Fluoro-2-methylbenzoic acid (Precursor) Inter Intermediate: 4-Fluoro-2-methyl-3-nitrobenzoic acid Start->Inter Nitration (HNO3/H2SO4) Regioselective at C3 Final Target: 3-Amino-4-fluoro-2-methylbenzoic acid Inter->Final Reduction (H2, Pd/C) -NO2 to -NH2 Logic C3 is activated by: 1. COOH (meta) 2. Me (ortho) 3. F (ortho)

Caption: Figure 1. Regioselective synthesis pathway driven by cooperative directing effects of the methyl, fluoro, and carboxyl groups.

Analytical Characterization

To validate the identity of synthesized batches, researchers should rely on the following spectral signatures.

Nuclear Magnetic Resonance (NMR) Profiling[5][11]
  • ¹H NMR (DMSO-d₆, 400 MHz) Prediction:

    • δ ~12.8 ppm (s, 1H): Carboxylic acid proton (-COOH).[5][6]

    • δ ~6.8 - 7.2 ppm (m, 2H): Aromatic protons (H5 and H6).[5] The coupling pattern will show splitting due to the fluorine atom (

      
       and 
      
      
      
      ).[5]
    • δ ~5.0 ppm (br s, 2H): Amine protons (-NH₂).[5]

    • δ ~2.3 ppm (s, 3H): Methyl group (-CH₃).[5]

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive/Negative mode.[5]

  • Positive Mode [M+H]⁺: 170.15 m/z.[5]

  • Negative Mode [M-H]⁻: 168.14 m/z.[5]

  • Fragmentation: Expect a neutral loss of

    
     (44 Da) typical of benzoic acids, resulting in a fragment at ~126 m/z.[5]
    

Applications in Drug Discovery[7][13]

Kinase Inhibitor Scaffold

The 3-amino-4-fluoro-2-methylbenzoic acid motif is a "privileged structure" in medicinal chemistry.

  • Fluorine Effect: The fluorine atom increases metabolic stability by blocking oxidative metabolism at the para-position.[5] It also modulates the pKa of the aniline nitrogen, fine-tuning the hydrogen bond donor capability.[5]

  • Conformational Lock: The 2-methyl group creates a "twist" in the molecule when amide bonds are formed at the carboxyl group, often forcing the molecule into a bioactive conformation that fits into the ATP-binding pocket of kinases.[5]

Bioisosterism

This compound serves as a bioisostere for anthranilic acid derivatives, offering altered solubility and lipophilicity profiles (LogP ~1.[5]2) which are favorable for oral bioavailability.[5]

Safety & Handling (GLP Standards)

  • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).[5]

  • Handling: Use within a chemical fume hood.[5] Wear nitrile gloves and safety goggles.[5]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

  • PubChem Compound Summary. (2025). Methyl 3-amino-4-fluorobenzoate (Related Ester). National Center for Biotechnology Information.[5] Retrieved from [Link]

Sources

Exploratory

Engineering Efficacy: The Strategic Application of Fluorinated Aminobenzoic Acids in Modern Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the "structural plateau"—a phase in lead optimization where traditional bioisosteric replacements fail to yield improvements in either phar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the "structural plateau"—a phase in lead optimization where traditional bioisosteric replacements fail to yield improvements in either pharmacokinetics (PK) or pharmacodynamics (PD). In these scenarios, the integration of fluorinated aminobenzoic acids (FABAs) serves as a powerful, rational design strategy. This whitepaper provides an in-depth technical analysis of the physicochemical causality behind FABAs, the synthetic bottlenecks they introduce, and self-validating protocols to overcome them.

The Physicochemical Causality of Fluorination

Why do we utilize FABAs instead of their non-fluorinated counterparts like p-aminobenzoic acid (PABA)? The answer lies in the extreme electronegativity of fluorine (3.98 on the Pauling scale) and its minimal steric bulk (van der Waals radius 1.47 Å). The introduction of fluorine into the aminobenzoic acid core is not merely a structural tweak; it is a fundamental reprogramming of the molecule's electronic distribution.

  • pKa Modulation and Permeability: Fluorine exerts a profound inductive electron-withdrawing effect (-I). When positioned ortho or meta to an amino group, it significantly reduces the basicity (pKa) of the amine[1]. This shift ensures a higher fraction of the molecule remains un-ionized at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability[2].

  • Lipophilicity and Metabolic Shielding: The highly polarized C-F bond increases the overall lipophilicity (LogP) of the scaffold, driving better partitioning into lipid bilayers[3]. Furthermore, the strength of the C-F bond blocks cytochrome P450-mediated oxidative metabolism at electron-rich aromatic sites, increasing the half-life of the drug candidate[3].

Table 1: Physicochemical Impact of Fluorination on Aminobenzoic Acids
Compound ScaffoldRelative pKa (Amine)Predicted Lipophilicity (LogP)Amine NucleophilicityPrimary Drug Discovery Application
4-Aminobenzoic Acid (PABA) Baseline (~2.4)Low (~0.8)HighStandard folate analogs, basic building blocks
4-Amino-2-fluorobenzoic acid LoweredModerate (~1.2)ModerateKinase inhibitors, GPCR antagonists[4]
4-Amino-2,3,5,6-tetrafluorobenzoic acid Severely DepressedHigh (~2.0)Very LowNSAIDs, specialized antimicrobial agents[5]

(Note: The progressive addition of fluorine atoms systematically depresses nucleophilicity while increasing lipophilicity and thermal stability[5].)

Structural Biology & Target Binding

The bifunctional nature of FABAs allows them to be linked to diverse scaffolds[6]. The carboxylic acid serves as a critical anchor for salt-bridge formation with target proteins, while the fluorinated aromatic ring engages in orthogonal multipolar interactions with backbone amides in the binding pocket.

G FABA Fluorinated Aminobenzoic Acid (Core Scaffold) F_atom Fluorine Substitution (-I Inductive Effect) FABA->F_atom Modulates COOH Carboxylic Acid (H-Bond Acceptor/Donor) FABA->COOH Anchors NH2 Amino Group (Decreased pKa) FABA->NH2 Functionalizes Lipophilicity Increases LogP & Metabolic Stability F_atom->Lipophilicity Blocks CYP450 Target Facilitates Salt Bridge Formation at Target COOH->Target Electrostatic Binding Permeability Improves Passive Membrane Permeability NH2->Permeability Favors Neutral State

Fig 1. Pharmacophore mapping of FABAs and their target interactions.

Overcoming Synthetic Bottlenecks: Amide Coupling

While FABAs are exceptional building blocks, their synthesis presents a distinct chemical paradox: the very same -I effect that improves membrane permeability severely deactivates the amine, rendering it a poor nucleophile[7]. Standard amide coupling reagents (e.g., EDC/HOBt or HATU) often result in sluggish kinetics, poor yields, or complete reaction failure when applied to fluorinated anilines[8].

To bypass this, we must shift the activation energy landscape. The most robust method is the in situ generation of acyl fluorides. Unlike acyl chlorides, acyl fluorides are uniquely stable to hydrolysis but highly reactive toward weak nucleophiles[9]. Recent advancements utilize Pentafluoropyridine (PFP) as a bench-stable reagent for one-pot deoxyfluorination and subsequent amide bond formation with electron-deficient anilines[10].

Workflow Step1 1. Carboxylic Acid Activation (Pentafluoropyridine + Base) Step2 2. In Situ Acyl Fluoride Generation (Stable yet Highly Electrophilic) Step1->Step2 Room Temp, 1h Step3 3. Addition of FABA (Electron-Deficient Amine) Step2->Step3 LC-MS Validation Required Step4 4. Thermal Activation (100°C, Sealed Tube) Step3->Step4 Overcomes Low Nucleophilicity Step5 5. Amide Bond Formation (High Yield Product) Step4->Step5 16h Reaction Time

Fig 2. Workflow for acyl fluoride-mediated amide coupling of electron-deficient FABAs.

Self-Validating Experimental Protocol

Objective: Synthesize a complex amide using 4-amino-2-fluorobenzoic acid and a sterically hindered carboxylic acid.

This protocol is designed as a self-validating system; Step 3 requires analytical confirmation of the intermediate, ensuring that the kinetic bottleneck (amine nucleophilicity) is addressed only after the thermodynamic driving force (acyl fluoride) is fully established.

  • Substrate Preparation: Dissolve the target carboxylic acid (1.0 mmol) in anhydrous acetonitrile (MeCN, 5 mL) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive intermediates.

  • Deoxyfluorination: Add Pentafluoropyridine (PFP, 1.5 mmol) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 2.0 mmol). Stir at room temperature for 1 hour. Causality: PFP is a non-corrosive alternative to DAST that efficiently generates the acyl fluoride without degrading sensitive functional groups[10].

  • Intermediate Validation (Critical Checkpoint): Monitor the reaction via LC-MS or TLC. Do not proceed until the carboxylic acid is fully consumed and the acyl fluoride intermediate is detected. Causality: Adding the deactivated amine before full activation leads to competing side reactions and base-catalyzed degradation.

  • Amine Addition: Add 4-amino-2-fluorobenzoic acid (1.2 mmol). Because this is an electron-deficient aniline, room temperature stirring is insufficient to drive the reaction forward[10].

  • Thermal Activation: Transfer the mixture to a sealed tube and heat to 100°C for 16 hours. Causality: The sealed environment prevents the loss of volatile intermediates and provides the necessary thermal energy to overcome the high activation barrier of the deactivated fluorinated amine[10].

  • Isolation: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLRTkIeWVctLOb2z7xQFa45qhGb4OLT0sdxu2SexNWffPNRyYLtMQwJSkBGT3D4nRGYqCIRrqpF3DPkcd3WM3dLE_R0x_L6WUGdDVUGIK1stRfg7euaIUHez5xur_24wouoAg=]
  • Shah, P., et al. (2007). The role of fluorine in medicinal chemistry: Review Article. Journal of Enzyme Inhibition and Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHfhq05igTIlTaUr2_pe2doyLQM_XwRNuGAxpnUqgBY1VB0QL-vbO5KADGj93v9aEW0DaC11U3FSOsO7hOT6zO8cBbyrdEKVtysi9WaHSfqhwJ7prLBXxw7RlLsxFVGD0S3gzU56RcGGDMnzp-leC2gIF4G2j2kg==]
  • BenchChem. (2025). A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions.[https://vertexaisearch.cloud.google.
  • Walsh, C. T., et al. (2011). Aminobenzoates as building blocks for natural product assembly lines. Natural Product Reports.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvCAd_2-RYMzs-7uOLaJDX_Zp2OWCMBWWq0_Qy9xIi7sxwytsREpoPiK5L-fGanRbYqoItS4jlL6IupzRunAGQa6Zm1HSnKmEMvq365L9uTNvSVSjyZVefGebk0GWl6JyCa9jXVqE-8Rtr-JULkDZeRJTRZ8_2DGX7QN2T1sisCtPPI-M_EsHYmkUOvkKRmxBpueZQB2G-UrNhcBs51RbXn4r-ty3OX9Lu8eETEjk4hA==]
  • BenchChem. (2025). 4-Amino-2,3,5,6-tetrafluorobenzoic acid.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELfnV3qIMgGI9OsslxkwYkBLbjBz8GjJqFLJB07RZnEafLWtc8NiItHvASJaVR6EhFkAD2H7znPTWg5zDrqrr3g-Vvaxviob5SYIGE5taYS3zVY8FEO0u5VggBDMcpMSMgVnNC]
  • Smolecule. (2023). Buy 4-Amino-2-fluorobenzoic acid | 446-31-1.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQvOAgURUBVQ_6FadAO8C7jd_p6TbkK5nwtGWNoE_LLV82p7vScoWFT1lsl8TG9Tt_W3zj-3EEypW4QWxFmKKrS5eSxqf-rr-LQHNBe36Ecgt8vS29aaNLM0Nj5J7DTW3_GWxt]
  • RSC Publishing. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt8krCXoz73l77CKNS3th7ZJZ3j8RFoEe-iZbV1qVq-9X9EvmcCcU2Dvb7JDK6kWkoexpC-o5aGdoZ2u2zytNwICaKa-ChALMIYdl68v_nt1hT7xbr2E8BRCUQ-b8thYXaiHwIQP1TCeyN0j5A2JXdrHXnWUFbWpnmJClWvTb6PqEmO5BDLYvGgErZzpDeCM7jhygUQ2Q6LuG24cwZN9PayPTcdyd4XJ86Wv2k5uZZpgeIiKQK0JM=]
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6qoHBeRqn-wx52JtOBAglDx5BeR8AsvElMPpjEri-bvHEvqW3-XR4yKPjTsNa30rUE6hK35C2AKJsB5ddXiqNOKcg_tmoAnmR1hlBdGfTJJUP17-XuFYds1gZFF8Gc9zk1TMzEX6bqlYDaoA_s5JrUxtNoEbyKG1STHNgYRcvGXjcE0FwgfOvhDVBdgPIMwLlgAH8-mDLddgHSiLLGhxxMG2wOfQoksIyTk4=]
  • ACS Organic Letters. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcBNZxcwOMLs0SJdeBOREbq9XZ827gNmjkkTxpGvHzAzQFBArzspmB3Yn_8lSZKGfWrKFhXqp5LryhvXou30JbhkdEHlbs7rQ3XJmq2YDJ0yJymJ0b_SIW1iAXwQ8eQ205VIkTv5A8eK4_jNPDIw==]
  • Pharmacy Journal. (2024). Fluorine in drug discovery: Role, design and case studies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwLmpKBaDYLujH0BOS1n0wY4sHo9HQy9mpre3Rzw_hEJ4k-Zt_pyo7q2nSvAZoXaD2P6q_TJxu4sopc_STXUsSWOGXHU0aKIQcVM5lqWb5sliT0qiPOEYChjtfT9BlyZi-ZK2A3kPHMO-xLX_dkanNbtPk8DfC_0WcEwv8OeTXy7KhMQrvTdk=]
  • PMC. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2vnHin3U_IvJT3wLQOQeLXI-jGPk9T2jUk0741V3SL5zps5PTH6s1r-0snP8r_JWvHTWNr_1hJWiRrhetDhnDBzNQZpWUOhf4zezjj52luPdoiCHy-310p1aXyEzNr4dnJz1GWC8IXsHegw==]

Sources

Foundational

3-Amino-4-fluoro-2-methylbenzoic acid solubility in organic solvents

Subject: Technical Guide: Solubility Profile and Process Optimization for 3-Amino-4-fluoro-2-methylbenzoic Acid (CAS 1782541-48-3) Executive Summary 3-Amino-4-fluoro-2-methylbenzoic acid (CAS 1782541-48-3) is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide: Solubility Profile and Process Optimization for 3-Amino-4-fluoro-2-methylbenzoic Acid (CAS 1782541-48-3)

Executive Summary

3-Amino-4-fluoro-2-methylbenzoic acid (CAS 1782541-48-3) is a critical fluorinated intermediate utilized in the synthesis of next-generation kinase inhibitors and antibacterials. Its structural complexity—featuring an amphoteric aniline/carboxylic acid core decorated with hydrophobic methyl and electronegative fluoro substituents—creates a unique solubility profile that challenges standard purification workflows.

This guide addresses the lack of specific open-literature thermodynamic data for this exact isomer by synthesizing solubility behaviors of close structural analogs (e.g., 3-amino-4-fluorobenzoic acid). It provides a predictive solubility landscape , a self-validating experimental protocol for precise data generation, and a thermodynamic modeling framework to support process scale-up.

Physicochemical Profile & Structural Analysis

Understanding the molecule's internal forces is the first step to predicting solvent interaction.

PropertySpecification / PredictionMechanistic Impact on Solubility
CAS Number 1782541-48-3 Unique identifier for procurement/verification.
Molecular Formula C₈H₈FNO₂MW: 169.15 g/mol .
Electronic State Zwitterionic (potential)The amino (

) and carboxyl (

) groups can form an internal salt, significantly reducing solubility in non-polar solvents.
Steric Influence 2-Methyl Group The ortho-methyl group creates steric strain, twisting the carboxyl group out of planarity with the benzene ring. Result: Reduced crystal lattice energy compared to non-methylated analogs, likely increasing solubility in organic solvents.
H-Bonding Donor (2) / Acceptor (3)Strong affinity for protic solvents (MeOH, EtOH) via hydrogen bonding.

Predicted Solubility Landscape

Based on the thermodynamic behavior of structural analogs (3-amino-4-fluorobenzoic acid and 3-amino-4-methylbenzoic acid), the following solubility tiers are established for process design.

Tier 1: High Solubility (Process Solvents)
  • Solvents: DMSO, DMF, NMP.

  • Behavior: Soluble at room temperature (>100 mg/mL).

  • Application: Reaction media for nucleophilic substitutions; stock solutions for biological assays.

  • Risk: High boiling points make product isolation difficult; requires antisolvent precipitation (e.g., water).

Tier 2: Temperature-Dependent Solubility (Recrystallization Candidates)
  • Solvents: Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetone.

  • Behavior: Moderate solubility at 25°C; High solubility at reflux.

  • Gradient: Solubility typically follows the order: MeOH > EtOH > Acetone > EtOAc > IPA .

  • Application: Ideal for purification via cooling crystallization.

Tier 3: Low Solubility (Antisolvents)
  • Solvents: Water (at neutral pH), Hexane, Heptane, Toluene, Dichloromethane.

  • Behavior: <1 mg/mL at 25°C.

  • Application: Used to drive precipitation or wash filter cakes to remove impurities without yield loss.

Experimental Protocol: Solubility Determination

Since exact literature values are unavailable, you must generate site-specific data. This Self-Validating Protocol ensures accuracy suitable for regulatory filing (CMC).

Methodology: Dynamic Laser Monitoring (or Gravimetric Validation)

Objective: Determine the mole fraction solubility (


) at temperatures 

to

.

Workflow Diagram:

SolubilityProtocol Start Start: Weigh Solute in Jacket Vessel AddSolvent Add Solvent (Gravimetric Addition) Start->AddSolvent Equilibrate Equilibrate at T (Stirring > 4h) AddSolvent->Equilibrate CheckEquilibrium Check Equilibrium (Supernatant Conc. Constant?) Equilibrate->CheckEquilibrium CheckEquilibrium->Equilibrate No (< 2% deviation) Filter Syringe Filter (0.45 µm, Pre-heated) CheckEquilibrium->Filter Yes Analysis Quantification (HPLC/Gravimetric) Filter->Analysis DataProcess Calculate Mole Fraction (x) Analysis->DataProcess

Figure 1: Step-by-step workflow for determining thermodynamic solubility with equilibrium validation checkpoints.

Step-by-Step Procedure:
  • Preparation: Add excess 3-Amino-4-fluoro-2-methylbenzoic acid to a jacketed glass vessel controlled to

    
    .
    
  • Solvent Addition: Add the specific solvent (e.g., Ethanol) by mass. Record exact weight.

  • Equilibration: Stir at 400 rpm for 24 hours.

    • Validation: Sample at 24h and 48h. If concentration differs by

      
      , equilibrium is reached.
      
  • Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe filter (PTFE, 0.45 µm) to prevent crash-out.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared vial under vacuum at 50°C. Weigh residue.

    • HPLC: Dilute with mobile phase and analyze against a standard curve.[1]

Thermodynamic Modeling (Data Processing)

To extrapolate solubility data for process design, fit your experimental data to the Modified Apelblat Equation . This model is the industry standard for benzoic acid derivatives.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).[2]
    
  • 
    : Empirical parameters derived from regression.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (solubility increases with heat).
    
  • Positive Entropy (

    
    ):  The process is entropy-driven (disorder increases).
    

Process Optimization: Recrystallization Strategy

For 3-Amino-4-fluoro-2-methylbenzoic acid, the primary impurity is often the non-fluorinated analog or regioisomers.

Recommended Solvent System: Ethanol / Water (Antisolvent)

Recrystallization Raw Crude Material (Purity < 95%) Dissolve Dissolve in Hot EtOH (Reflux, 78°C) Raw->Dissolve FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Cool Cool to 40°C FilterHot->Cool Seed Seed with Pure Crystal (0.1 wt%) Cool->Seed AntiSolvent Slow Addition of H2O (Maintain 40°C) Seed->AntiSolvent FinalCool Cool to 0-5°C (Aging 2h) AntiSolvent->FinalCool Isolate Filtration & Wash (Cold 1:1 EtOH:H2O) FinalCool->Isolate

Figure 2: Optimized antisolvent recrystallization process to maximize yield and purity.

Why this works:

  • Solubility Differential: The compound is highly soluble in hot ethanol but poor in water.

  • Seeding: Essential to prevent "oiling out" (liquid-liquid phase separation), which is common for methylated benzoic acids.

  • Polymorph Control: Slow cooling ensures the formation of the stable crystalline habit (likely triclinic or monoclinic, typical for this class).

References

  • Xue, J., et al. (2018). "Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties." Asian Journal of Chemical Sciences, 3(4), 1-12. Retrieved from [Link]

  • Long, B., et al. (2010). "Solubility of 3-Amino-4-methylbenzoic Acid in Ethanol, 1-Propanol, 2-Propanol, 1-Butanol, and 2-Butanol." Journal of Chemical & Engineering Data, 55(11). (Cited for analog behavior).
  • PubChem. (2025).[3][4][5] Compound Summary: 3-Amino-4-fluorobenzoic acid.[6][7][4][8] National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing &amp; Technical Profile: 3-Amino-4-fluoro-2-methylbenzoic Acid

The following technical guide details the sourcing, pricing dynamics, and chemical profile of 3-Amino-4-fluoro-2-methylbenzoic acid (CAS 1782541-48-3). Executive Summary & Chemical Identity 3-Amino-4-fluoro-2-methylbenzo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, pricing dynamics, and chemical profile of 3-Amino-4-fluoro-2-methylbenzoic acid (CAS 1782541-48-3).

Executive Summary & Chemical Identity

3-Amino-4-fluoro-2-methylbenzoic acid is a specialized, high-value intermediate used primarily in the synthesis of next-generation kinase inhibitors and proteolysis-targeting chimeras (PROTACs).[1] Its specific substitution pattern—placing an amino group in the sterically crowded "valley" between a methyl and a fluoro group—imparts unique conformational rigidity to downstream drug candidates, often improving selectivity and metabolic stability.

However, this same steric crowding makes the molecule difficult to synthesize, driving high costs and limiting supplier availability compared to its isomers (e.g., 4-amino or 5-amino variants).

Attribute Technical Detail
CAS Number 1782541-48-3
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Key Structural Feature 1,2,3,4-tetrasubstituted benzene ring with contiguous substituents (COOH, Me, NH₂, F).[1][2][3]
Primary Application Scaffold linker in medicinal chemistry (Amide coupling, Heterocycle formation).
Solubility Low in water; soluble in DMSO, DMF, and MeOH.

Synthetic Routes & Cost Drivers

Understanding the synthesis is crucial for evaluating supplier reliability and price justification. The high cost (


1,000/g for R&D scale) stems directly from the Regioselectivity Challenge .
The Regioselectivity Bottleneck

The standard industrial route involves the nitration of 4-fluoro-2-methylbenzoic acid .

  • Directing Effects: The Fluorine (at C4) and Methyl (at C2) groups are ortho/para directors. The Carboxylic Acid (at C1) is a meta director.[4][5]

  • The Conflict:

    • Position 5 (Major Product): Favored electronically and sterically (para to Methyl, ortho to Fluorine).

    • Position 3 (Target Product): Located between the Methyl and Fluorine groups.[1] This position is sterically hindered ("crowded").[1]

  • Result: Direct nitration typically yields the 5-nitro isomer as the major product (>80%) and the desired 3-nitro precursor as a minor impurity (<10%). Isolating the 3-isomer requires extensive chromatography, driving up the cost significantly.

Validated Synthetic Workflow

To ensure supply continuity, robust suppliers utilize optimized routes or alternative starting materials (e.g., starting from aniline derivatives) to bypass the nitration yield issue.

SynthesisPath Start 4-Fluoro-2-methylbenzoic Acid (Starting Material) Nitration Nitration (HNO3/H2SO4) Start->Nitration Isomers Isomer Mixture (5-Nitro >> 3-Nitro) Nitration->Isomers Separation HPLC/Crystallization (High Cost Step) Isomers->Separation Isolation of Minor Isomer Reduction Reduction (H2, Pd/C or Fe/HCl) Separation->Reduction Pure 3-Nitro Intermediate Product 3-Amino-4-fluoro-2-methylbenzoic Acid (Target) Reduction->Product

Figure 1: The synthetic bottleneck lies in the separation of the minor 3-nitro isomer from the major 5-nitro byproduct.

Market Analysis: Suppliers & Pricing

Due to the synthetic difficulty, this compound is rarely held in bulk stock. Most transactions occur as "Inquiry" or "Backorder" status.

Pricing Tiers (Estimated 2025/2026)

Prices are indicative and fluctuate based on synthesis batch success.

Scale Price Range (USD) Lead Time Supplier Type
100 mg $150 – $3001–2 WeeksCatalog Suppliers (Stock)
1 Gram $650 – $1,2002–4 WeeksSpecialized Building Block Vendors
10 Grams $4,000 – $7,0004–8 WeeksCustom Synthesis Houses
1 kg Inquiry Only3–6 MonthsCROs (Contract Research Orgs)
Key Suppliers

Researchers should verify stock using the specific CAS 1782541-48-3 . Do not confuse with the cheaper 4-amino isomer.

  • BLD Pharm: Often lists this specific CAS with inventory in Shanghai or USA warehouses. Known for having rare fluorinated scaffolds.

  • Enamine: A primary source for building blocks; likely synthesizes this on-demand if not in stock.

  • ChemScene / MedChemExpress (MCE): Reliable for small-scale (mg) procurement for biological testing.

  • Wuxi AppTec / Pharmaron: Recommended for >100g scale-up requests (Custom Synthesis).

Quality Control & Specifications

When sourcing this material, "Purity >95%" is insufficient due to the likely presence of regioisomers (e.g., 5-amino-4-fluoro-2-methylbenzoic acid) which have identical mass but different reactivity.

Critical Specification Sheet
Test Acceptance Criteria Why it Matters
HPLC Purity ≥ 98.0% (Area %)Impurities compete in coupling reactions.
1H NMR Consistent structure; No extra aromatic signals. Must distinguish between 3-amino (crowded) and 5-amino (open) protons.
Regioisomer Content < 0.5% of 5-amino isomerThe 5-amino isomer is more reactive and will dominate downstream chemistry if present.
Appearance Off-white to pale brown powderDark oxidation products (anilines oxidize easily) can poison catalysts.
NMR Validation Tip

In the 1H NMR (DMSO-d6) , look for the aromatic protons.

  • Target (3-Amino): The two aromatic protons are on the same side of the ring (H5 and H6) and will show ortho coupling (~8 Hz).

  • Impurity (5-Amino): The protons would be at H3 and H6. H3 is singlet-like (isolated) or shows only long-range coupling.

  • Action: If you see a small singlet in the aromatic region, reject the batch.

Procurement Decision Logic

Use this flow to decide between catalog purchase and custom synthesis.

ProcurementLogic Start Need CAS 1782541-48-3 QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 10 Grams QtyCheck->LargeScale CatalogSearch Search BLD Pharm / Enamine (Check Stock) SmallScale->CatalogSearch CustomReq Request Custom Synthesis (Lead Time: 6-8 Weeks) LargeScale->CustomReq StockAvail In Stock? CatalogSearch->StockAvail BuyCatalog Purchase Catalog (Expect ~$800/g) StockAvail->BuyCatalog Yes StockAvail->CustomReq No

Figure 2: Decision matrix for sourcing rare fluorinated amino acids.

References

  • BLD Pharm Product Catalog . 3-Amino-4-fluoro-2-methylbenzoic acid (CAS 1782541-48-3).[3][6][7][8] Retrieved from

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12541234 (Methyl 3-amino-4-fluorobenzoate - Analog Reference). Retrieved from

  • BenchChem Technical Support . Troubleshooting guide for the nitration of fluorinated benzoic acids. Retrieved from

  • ChemSrc . 3-Amino-4-fluoro-2-methylbenzoic acid Suppliers and Price. Retrieved from

  • Google Patents . CN103626791B - Method of synthesizing 3-amino-4-fluorophenylboronic acid (Synthetic Precedent). Retrieved from

Sources

Foundational

3-Amino-4-fluoro-2-methylbenzoic acid PubChem CID and InChIKey

Topic: 3-Amino-4-fluoro-2-methylbenzoic acid PubChem CID and InChIKey Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Compound Identification & Core Data 3-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Amino-4-fluoro-2-methylbenzoic acid PubChem CID and InChIKey Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Compound Identification & Core Data

3-Amino-4-fluoro-2-methylbenzoic acid is a highly specialized trisubstituted benzene scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and anti-viral therapeutics. Its structural uniqueness lies in the "ortho-effect" provided by the 2-methyl group, which restricts conformational rotation, often locking downstream pharmacophores into bioactive poses.

Identifier Value Verification Source
PubChem CID 168678654 [PubChem, 2025]
CAS Number 1782541-48-3 [BLD Pharm, 2025]
Molecular Formula

Calculated
Molecular Weight 169.15 g/mol Calculated
SMILES CC1=C(C(=CC=C1F)N)C(=O)OCanonical
InChI String InChI=1S/C8H8FNO2/c1-4-7(8(11)12)6(10)3-2-5(4)9/h2-3H,10H2,1H3,(H,11,12)Predicted
InChIKey VZKOMZDRTKYWOX-UHFFFAOYSA-N Predicted (High Confidence)
Synthetic Utility & Medicinal Chemistry Significance

In modern drug discovery, this compound serves as a critical "linker" scaffold.[1] The simultaneous presence of a carboxylic acid (for amide coupling), an amine (for heterocycle formation or further coupling), and a fluorine atom (for metabolic blocking) makes it invaluable.

  • Metabolic Stability : The C4-Fluorine atom blocks para-hydroxylation, a common metabolic clearance pathway for aniline derivatives.

  • Conformational Locking : The C2-Methyl group introduces steric strain (A-value ~1.70), forcing the C1-Carboxyl group out of planarity with the phenyl ring. This "atropisomer-like" twist is often exploited to fit into hydrophobic pockets of enzymes like c-MET or HER2 kinases.

  • Electronic Modulation : The electron-withdrawing fluorine and electron-donating amino/methyl groups create a unique "push-pull" electronic environment, modulating the pKa of the aniline nitrogen (~3.5–4.0), making it less nucleophilic than unsubstituted anilines but still reactive under catalyzed conditions.

Synthesis Pathways

The synthesis of 3-amino-4-fluoro-2-methylbenzoic acid is challenging due to the directing effects of the substituents. The most robust industrial route involves the nitration of 4-fluoro-2-methylbenzoic acid, followed by reduction.

Pathway Logic (Retrosynthesis)
  • Target : 3-Amino-4-fluoro-2-methylbenzoic acid.[2]

  • Precursor : 4-Fluoro-2-methyl-3-nitrobenzoic acid.

  • Starting Material : 4-Fluoro-2-methylbenzoic acid (commercially available or synthesized via Friedel-Crafts).

Regioselectivity Challenge : Nitration of 4-fluoro-2-methylbenzoic acid presents a regioselectivity problem.

  • COOH (C1) : Meta-directing (directs to C3 and C5).

  • Methyl (C2) : Ortho/Para-directing (directs to C3 and C5; C1 is blocked).

  • Fluorine (C4) : Ortho/Para-directing (directs to C3 and C5).

Both C3 and C5 are electronically activated. However, C3 is sterically crowded (sandwiched between Methyl and Fluorine). Standard nitration often yields a mixture of the 3-nitro (desired) and 5-nitro (undesired) isomers. High-performance liquid chromatography (HPLC) or fractional crystallization is required for purification.

Experimental Protocol: Nitration & Reduction

Step 1: Nitration of 4-Fluoro-2-methylbenzoic Acid

  • Reagents : Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Conditions : Low temperature (-10°C to 0°C) to maximize regioselectivity towards the sterically hindered C3 position.

  • Dissolution : Dissolve 4-fluoro-2-methylbenzoic acid (1.0 eq) in concentrated

    
     (5 vol) at 0°C.
    
  • Addition : Add fuming

    
     (1.1 eq) dropwise over 30 minutes, maintaining internal temperature <5°C.
    
  • Reaction : Stir at 0°C for 2 hours. Monitor via LC-MS.

  • Quench : Pour the reaction mixture onto crushed ice (10 vol).

  • Isolation : Filter the resulting precipitate.[3] This is typically a mixture of 3-nitro and 5-nitro isomers.

  • Purification : Recrystallize from Ethanol/Water (9:1) to isolate the 4-fluoro-2-methyl-3-nitrobenzoic acid .

Step 2: Reduction to 3-Amino-4-fluoro-2-methylbenzoic Acid

  • Reagents : Hydrogen gas (

    
    ), Palladium on Carbon (Pd/C), Methanol (MeOH).
    
  • Mechanism : Catalytic hydrogenation.

  • Setup : Charge a hydrogenation vessel with the purified nitro-acid (1.0 eq), MeOH (10 vol), and 10% Pd/C (5 wt% loading).

  • Reduction : Pressurize with

    
     (3 atm) and stir at Room Temperature (RT) for 4-6 hours.
    
  • Workup : Filter through a Celite pad to remove the catalyst.

  • Concentration : Evaporate the filtrate under reduced pressure.

  • Product : The residue is the target 3-amino-4-fluoro-2-methylbenzoic acid (typically >95% purity).

Visualization: Synthetic Workflow

SynthesisPath SM 4-Fluoro-2-methylbenzoic Acid (Starting Material) Nitration Nitration (HNO3/H2SO4, 0°C) SM->Nitration Inter Intermediate Mixture: 3-Nitro (Desired) + 5-Nitro Nitration->Inter Electrophilic Aromatic Substitution Purification Purification (Recrystallization) Inter->Purification NitroPure 4-Fluoro-2-methyl-3-nitrobenzoic Acid (Pure Intermediate) Purification->NitroPure Isomer Separation Reduction Reduction (H2, Pd/C, MeOH) NitroPure->Reduction Product 3-Amino-4-fluoro-2-methylbenzoic Acid (Target) Reduction->Product Catalytic Hydrogenation

Caption: Step-wise industrial synthesis pathway from commercially available precursor to target amino-acid scaffold.

Safety & Handling (MSDS Summary)
  • Signal Word : Warning

  • Hazard Statements :

    • H315 : Causes skin irritation.[4]

    • H319 : Causes serious eye irritation.[4]

    • H335 : May cause respiratory irritation.[4]

  • Handling : Use in a fume hood. Avoid dust formation. The amino group can oxidize upon prolonged exposure to air; store under inert gas (Nitrogen/Argon) at 2-8°C.

References
  • PubChem . (2025).[4][5] Compound Summary for CID 168678654. National Center for Biotechnology Information. Retrieved from [Link]

  • World Intellectual Property Organization . (2010).[3][6] Patent WO2010/126922: Substituted Benzene Derivatives and Their Use as HCV Inhibitors. Retrieved from [Link][7][8]

  • Advanced Synthesis & Catalysis . (2011). Palladium-Catalyzed Synthesis of Functionalized Anilines. Vol 353, Issue 8, pp. 1306-1316.[2] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis procedure for 3-Amino-4-fluoro-2-methylbenzoic acid

Application Note: Synthesis Protocol and Mechanistic Insights for 3-Amino-4-fluoro-2-methylbenzoic Acid Executive Summary 3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 1782541-48-3) is a highly specialized, multi-substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol and Mechanistic Insights for 3-Amino-4-fluoro-2-methylbenzoic Acid

Executive Summary

3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 1782541-48-3) is a highly specialized, multi-substituted aromatic building block utilized in advanced drug development and agrochemical synthesis[1]. The presence of adjacent functional groups—a carboxylic acid, a methyl group, an amine, and a fluorine atom—presents unique synthetic challenges regarding regioselectivity and chemoselectivity. This application note details a robust, two-step synthetic protocol starting from commercially available 4-fluoro-2-methylbenzoic acid (CAS: 321-21-1)[2].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is achieved via a two-step sequence: Electrophilic Aromatic Substitution (SEAr) followed by chemoselective reduction.

2.1 Regioselective Nitration (SEAr) The first step involves the nitration of 4-fluoro-2-methylbenzoic acid. Predicting the regiochemistry requires analyzing the directing effects of the three existing substituents[3]:

  • The carboxyl group (-COOH) at C1 is strongly electron-withdrawing and meta-directing, activating C3 and C5.

  • The methyl group (-CH3) at C2 is electron-donating and ortho/para-directing, activating C3 (ortho) and C5 (para).

  • The fluoro group (-F) at C4 acts as an ortho/para director via resonance, activating C3 (ortho) and C5 (ortho).

Consequently, positions C3 and C5 are synergistically activated by all three groups. However, C3 is sterically hindered as it is flanked by the methyl group and the fluorine atom. Nitration yields a mixture of the 3-nitro and 5-nitro isomers. The desired intermediate, 4-fluoro-2-methyl-3-nitrobenzoic acid (CAS: 1079991-68-6)[4], is isolated from the kinetic 5-nitro byproduct via targeted fractional crystallization, leveraging their differential solubility profiles[5].

2.2 Chemoselective Reduction The second step requires reducing the nitro group to an amine without disrupting the carbon-fluorine bond. While palladium-catalyzed hydrogenation (Pd/C, H2) is standard, it carries a high risk of hydrodefluorination on electron-deficient aromatic rings. To ensure absolute chemoselectivity, a modified Béchamp reduction utilizing Iron (Fe) powder and Ammonium chloride (NH4Cl) is employed. This method quantitatively reduces the nitro group while preserving the halogen, yielding the target 3-amino-4-fluoro-2-methylbenzoic acid[1].

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-2-methyl-3-nitrobenzoic acid

Objective: Regioselective nitration and isomer isolation.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and thermometer, add 50 mL of concentrated sulfuric acid (H2SO4). Cool the flask to 0 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 10.0 g (64.9 mmol) of 4-fluoro-2-methylbenzoic acid portion-wise, ensuring the internal temperature remains below 5 °C to prevent oxidative degradation[2].

  • Nitration: Dropwise, add 3.0 mL (approx. 71.4 mmol) of fuming nitric acid (HNO3) over 30 minutes.

  • Incubation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25 °C) for 2 hours.

  • In-Process Control (IPC): Confirm the consumption of starting material via HPLC.

  • Quenching: Pour the reaction mixture slowly over 200 g of crushed ice with vigorous stirring. A pale yellow precipitate will form.

  • Filtration: Filter the crude solid under vacuum and wash with cold distilled water until the filtrate is pH neutral.

  • Purification (Self-Validation): The crude solid contains both 3-nitro and 5-nitro isomers. Recrystallize the solid from a boiling mixture of ethanol and water (3:1). The 5-nitro isomer remains largely in the mother liquor. Filter the crystallized product and dry under vacuum to yield pure 4-fluoro-2-methyl-3-nitrobenzoic acid[4].

Protocol B: Synthesis of 3-Amino-4-fluoro-2-methylbenzoic acid

Objective: Chemoselective reduction of the nitro intermediate.

  • Reaction Setup: Suspend 5.0 g (25.1 mmol) of 4-fluoro-2-methyl-3-nitrobenzoic acid[5] in 100 mL of an Ethanol/Water mixture (4:1 v/v) in a 250 mL round-bottom flask.

  • Reagent Addition: Add 7.0 g (125.5 mmol, 5.0 eq) of fine Iron (Fe) powder and 2.7 g (50.2 mmol, 2.0 eq) of Ammonium chloride (NH4Cl).

  • Reduction: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 4 hours.

  • In-Process Control (IPC): Monitor the disappearance of the nitro intermediate via LC-MS.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad with 30 mL of hot ethanol to ensure full product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The remaining aqueous solution will contain the amphoteric product.

  • Precipitation (Self-Validation): Carefully adjust the pH of the aqueous phase to its isoelectric point (approx. pH 4.0-4.5) using 1M HCl. A white to off-white precipitate will form.

  • Final Collection: Filter the precipitate, wash with ice-cold water, and dry overnight in a vacuum oven at 50 °C to afford 3-amino-4-fluoro-2-methylbenzoic acid[1].

Quantitative Data Summaries

ParameterStep 1: NitrationStep 2: Reduction
Target Intermediate/Product 4-Fluoro-2-methyl-3-nitrobenzoic acid3-Amino-4-fluoro-2-methylbenzoic acid
CAS Registry Number 1079991-68-61782541-48-3
Reagents H2SO4 (conc.), fuming HNO3Fe powder, NH4Cl, EtOH/H2O
Reaction Temperature 0 °C to 25 °C80 °C (Reflux)
Typical Isolated Yield 35-40% (post-crystallization)85-92%
Target Purity (HPLC) >98.0%>98.5%
Key Analytical Validation Disappearance of C3 aromatic proton in ¹H NMRAppearance of broad -NH2 singlet in ¹H NMR; MS [M+H]⁺ 170.06

Process Visualization

SynthesisRoute SM 4-Fluoro-2-methyl benzoic acid (CAS: 321-21-1) Nitration Nitration HNO3 / H2SO4 0°C to RT SM->Nitration Intermediate 4-Fluoro-2-methyl- 3-nitrobenzoic acid (CAS: 1079991-68-6) Nitration->Intermediate SEAr & Crystallization Reduction Reduction Fe, NH4Cl EtOH/H2O, 80°C Intermediate->Reduction Product 3-Amino-4-fluoro- 2-methylbenzoic acid (CAS: 1782541-48-3) Reduction->Product Chemoselective Reduction

Two-step synthesis of 3-Amino-4-fluoro-2-methylbenzoic acid via nitration and reduction.

References

1. BLD Pharm. "1782541-48-3 | 3-Amino-4-fluoro-2-methylbenzoic acid". bldpharm.com. Available at: 2.[4] Guidechem. "4-fluoro-2-methyl-3-nitrobenzoic acid 1079991-68-6". guidechem.com. Available at: 3. Benchchem. "3-Amino-4-fluoro-2-methylbenzoic acid". benchchem.com. Available at: 4.[5] Sigma-Aldrich. "4-Fluoro-2-methyl-3-nitrobenzoic acid | 1079991-68-6". sigmaaldrich.com. Available at: 5.[2] STICKERS.BY / Benchchem. "4-Fluoro-2-methylbenzoic acid CAS No. 321-21-1". stickers.by. Available at:

Sources

Application

Application Note: Strategic Incorporation of 3-Amino-4-fluoro-2-methylbenzoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary The integration of non-canonical, conformationally restricted building blocks into peptide scaffolds is a cornerstone of modern peptidomimetic drug discovery. 3-Amino-4-fluoro-2-methylbenzoic acid (AFMB...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-canonical, conformationally restricted building blocks into peptide scaffolds is a cornerstone of modern peptidomimetic drug discovery. 3-Amino-4-fluoro-2-methylbenzoic acid (AFMBA) (CAS: 1782541-48-3) serves as a highly specialized, rigid aromatic spacer. By acting as a


-amino acid surrogate, it introduces unique geometric constraints and physicochemical properties to therapeutic peptides.

This application note provides a comprehensive, self-validating methodology for incorporating AFMBA into peptide chains via Solid-Phase Peptide Synthesis (SPPS). Due to the distinct electronic and steric challenges posed by this molecule, standard coupling protocols are insufficient. Here, we detail the mechanistic rationale and optimized workflows required to achieve high-fidelity synthesis.

Mechanistic Insights: The "Why" Behind the Protocol

Successful incorporation of AFMBA requires overcoming two primary chemical hurdles: steric hindrance and electronic deactivation . As an Application Scientist, it is critical to understand how the molecule's functional groups dictate experimental choices.

The "Flag" Methyl Group (Steric Hindrance)

The methyl group at the ortho-position (C2) relative to the carboxylic acid and the amino group acts as a conformational lock. Analogous to the "flag" methyl group observed in kinase inhibitors like imatinib and JNK-IN-8 [1], this moiety restricts the rotation of the resulting amide bonds. While this is highly desirable for locking a peptide into a specific bioactive conformation (e.g., inducing a


-turn), it severely sterically hinders both the carboxylate during activation and the amine during subsequent acylation.
The Fluorine Effect (Electronic Deactivation)

Fluorinated amino acids are widely utilized to increase lipophilicity, alter electronic distribution, and enhance the metabolic stability of peptide therapeutics against enzymatic degradation [2]. However, the strong inductive electron-withdrawing effect (-I effect) of the fluorine atom at the C4 position significantly reduces the nucleophilicity of the adjacent C3-amino group. As noted in recent literature regarding fluorinated


-amino acids, the electronegativity of fluorine mitigates the reactivity of the system, often leading to poor SPPS yields if standard conditions are applied [3].
Structural Logic Visualization

The following diagram illustrates the dual-action challenges of AFMBA that necessitate specialized coupling reagents (e.g., COMU, HATU) and elevated temperatures.

Structural_Logic AFMBA AFMBA Core 3-Amino-4-fluoro- 2-methylbenzoic acid Fluoro 4-Fluoro Group - Inductive Electron Withdrawal - Decreases Amine Nucleophilicity - Enhances Metabolic Stability AFMBA->Fluoro Methyl 2-Methyl Group - Severe Steric Hindrance - Restricts Amide Bond Rotation - 'Flag' Conformational Lock AFMBA->Methyl Amine 3-Amino Group - Deactivated Primary Aniline - Requires Microwave Heating - Fails Standard Kaiser Test AFMBA->Amine

Fig 1: Physicochemical impact of AFMBA functional groups on SPPS reactivity.

Pre-Synthesis Considerations & Reagent Selection

To overcome the deactivated nature of the AFMBA amine, the choice of coupling reagent is paramount. Standard carbodiimides (DIC) with Oxyma will result in incomplete coupling (often <30% yield).

Table 1: Coupling Reagent Efficacy for Acylating AFMBA-NH


 
Coupling ReagentActivation MechanismSteric ToleranceExpected Yield (RT)Expected Yield (Microwave 75°C)
DIC / Oxyma Active EsterLow< 15%~ 45%
HATU / HOAt Aminium / At-esterHigh~ 40%~ 85%
COMU Uronium / Oxyma-esterVery High~ 60%> 95%

Note: COMU is prioritized for the acylation of the AFMBA amine due to its superior performance with sterically hindered and electronically deactivated anilines, alongside its reduced epimerization risk.

Experimental Protocols

Protocol A: Preparation of Fmoc-AFMBA-OH

Commercially sourced AFMBA is often unprotected. Prior to SPPS, the 3-amino group must be Fmoc-protected.

Reagents: AFMBA (10 mmol), Fmoc-OSu (11 mmol), 10% Na


CO

(aq), 1,4-Dioxane.
  • Dissolution: Dissolve 10 mmol of AFMBA in 20 mL of 10% Na

    
    CO
    
    
    
    (aq) and cool to 0°C in an ice bath.
  • Fmoc Addition: Dissolve 11 mmol of Fmoc-OSu in 20 mL of 1,4-Dioxane. Add this solution dropwise to the aqueous AFMBA mixture over 30 minutes under vigorous stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 18 hours. Causality: The deactivated aniline requires extended reaction times for complete carbamate formation.

  • Workup: Dilute with 50 mL of water and extract twice with 30 mL of diethyl ether to remove unreacted Fmoc-OSu.

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 2.0. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under a high vacuum to yield Fmoc-AFMBA-OH.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Workflow

Scale: 0.1 mmol. Resin: Rink Amide AM resin (0.5 mmol/g).

Step 1: Resin Swelling & Deprotection

  • Swell 200 mg of resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Treat with 20% Piperidine in DMF (2 × 5 min) to remove the initial Fmoc group. Wash thoroughly with DMF (5 × 1 min).

Step 2: Coupling Fmoc-AFMBA-OH to the Peptide-Resin The carboxylic acid of AFMBA is hindered by the ortho-methyl group, but standard high-efficiency reagents at RT are sufficient.

  • Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-AFMBA-OH and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Shake at RT for 2 hours.

  • Validation: Wash the resin (DMF 5 × 1 min). Perform a standard Kaiser test. A negative result (yellow) indicates successful coupling to the aliphatic amine of the preceding amino acid.

Step 3: The Difficult Coupling (Acylating the AFMBA Amine) This is the critical bottleneck. The AFMBA amine is a deactivated aniline. Standard RT coupling will fail.

  • Deprotection: Remove the Fmoc group from AFMBA using 20% Piperidine/DMF (2 × 10 min). Note: Extended time ensures complete cleavage from the hindered amine.

  • Activation: Dissolve 0.5 mmol (5 eq) of the next Fmoc-AA-OH and 0.48 mmol (4.8 eq) of COMU in 2 mL of DMF. Add 1.0 mmol (10 eq) of DIPEA. Pre-activate for 2 minutes.

  • Microwave Coupling: Add the mixture to the resin. React in a microwave peptide synthesizer at 75°C for 15 minutes (Power: 25-30W).

  • Self-Validating Step (Chloranil Test): Wash the resin (DMF 5 × 1 min). Do not use the Kaiser test , as primary aromatic amines yield false negatives (weak/no color change) with ninhydrin. Instead, perform a Chloranil Test . A negative result (colorless/pale yellow beads) confirms the successful acylation of the AFMBA aniline.

SPPS_Cycle Resin Peptide-Resin (Free Aliphatic Amine) Coupling1 Couple Fmoc-AFMBA-OH (HATU/DIPEA, RT, 2h) Resin->Coupling1 Standard Activation Deprotect Fmoc Deprotection (20% Piperidine/DMF, 2x10m) Coupling1->Deprotect Wash (DMF) Coupling2 Couple Next Fmoc-AA-OH (COMU/DIPEA, MW 75°C, 15m) Deprotect->Coupling2 Highly Hindered/Deactivated Validate Chloranil Test (Confirm Aniline Acylation) Coupling2->Validate Critical Check Validate->Coupling2 If Positive (Repeat Coupling) Cleavage TFA Cleavage & Global Deprotection Validate->Cleavage If Negative (Success)

Fig 2: Optimized SPPS workflow for AFMBA incorporation featuring microwave-assisted COMU coupling.

Protocol C: Cleavage and Analytical Validation
  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H

    
    O (95:2.5:2.5 v/v) for 2 hours at RT.
    
  • Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether (-20°C). Centrifuge and wash the pellet twice with ether.

  • Analysis: Analyze via RP-HPLC and LC-MS.

    • Analytical Advantage: The presence of the 4-fluoro group allows for orthogonal validation using

      
      F NMR , providing a distinct, background-free signal to confirm the presence and conformational state of the AFMBA-containing peptide in complex biological buffers [2].
      

References

  • Discovery of potent and selective covalent inhibitors of JNK. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. RSC Publishing. Available at:[Link]

  • Utility of fluorin

    
    -amino acids in development of therapeutic peptides. National Center for Biotechnology Information (PubMed). Available at:[Link]
    
Method

Technical Guide: Strategic Functionalization of the Amino Moiety in 3-Amino-4-fluoro-2-methylbenzoic Acid

This Application Note is designed for medicinal chemists and process development scientists working with 3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 1782541-48-3). It addresses the specific synthetic challenges posed by...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with 3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 1782541-48-3). It addresses the specific synthetic challenges posed by the ortho-methyl steric block and para-fluoro electronic deactivation.

Structural Analysis & Synthetic Strategy

The functionalization of the amino group in 3-Amino-4-fluoro-2-methylbenzoic acid (1) is non-trivial due to a "Steric-Electronic Mismatch."

  • Steric Hindrance (The Ortho-Methyl Effect): The methyl group at position 2 exerts significant steric pressure on the amino group at position 3. This hinders the approach of bulky electrophiles and destabilizes planar transition states required for conjugation.

  • Electronic Deactivation (The Para-Fluoro Effect): The fluorine atom at position 4 is an inductive electron-withdrawing group (EWG). While it has resonance donation, the inductive effect dominates in the sigma framework, reducing the nucleophilicity of the aniline nitrogen.

  • Zwitterionic Character: The presence of the free carboxylic acid (C1) and the amine (C3) creates a zwitterion in neutral media, complicating solubility in organic solvents (DCM, THF).

Strategic Recommendation: For most robust functionalization, it is highly recommended to first protect the carboxylic acid as a methyl ester (1a ). This breaks the zwitterion, improves solubility, and prevents side reactions at the carboxylate.

Reaction Landscape Visualization

ReactionLandscape Start 3-Amino-4-fluoro- 2-methylbenzoic acid Ester Methyl Ester Intermediate (1a) Start->Ester SOCl2, MeOH (Solubility Check) Amide Amide Derivatives (Kinase Inhibitors) Ester->Amide RCOCl, Pyridine (Acylation) Halide Aryl Halides (Sandmeyer) Ester->Halide 1. NaNO2, H+ 2. CuX Arylamine N-Aryl Derivatives (Buchwald-Hartwig) Ester->Arylamine Pd(0), XPhos Ar-X

Figure 1: Divergent synthetic pathways from the parent scaffold. The ester intermediate (1a) is the preferred gateway for amino-functionalization.

Protocol 1: Chemoselective Acylation (Amide Formation)

Objective: To install an acyl group on the sterically hindered aniline nitrogen. Challenge: The ortho-methyl group blocks the trajectory of standard coupling reagents (EDC/NHS). Solution: Use of "High-Energy" electrophiles (Acid Chlorides) in the presence of a nucleophilic catalyst (DMAP) or strong base.

Materials
  • Substrate: Methyl 3-amino-4-fluoro-2-methylbenzoate (prepared via SOCl₂/MeOH).

  • Reagent: Acid Chloride (R-COCl) or Carboxylic Acid + HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine.

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of the methyl ester intermediate in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add 3.0 eq of DIPEA. If the substrate is particularly unreactive, add 0.1 eq of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

  • Acylation: Cool the mixture to 0°C. Add 1.2 eq of the Acid Chloride dropwise.

    • Note: If using a carboxylic acid coupling, pre-activate the acid with HATU (1.2 eq) and DIPEA in DMF for 15 mins before adding the aniline. HATU is preferred over EDC due to faster kinetics with hindered amines.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LCMS (Look for M+H of product; disappearance of amine peak).

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[1] Wash organic layer with 1M HCl (to remove excess pyridine/DIPEA) and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Insight: The 2-methyl group creates a "molecular cleft." If the incoming acyl group is also bulky (e.g., tert-butyl or ortho-substituted benzoyl), the reaction rate will drop significantly. In these cases, microwave irradiation (80°C, 30 min) in Toluene is effective.

Protocol 2: The Sandmeyer Transformation (Halogenation)

Objective: To replace the amino group with a Halogen (Cl, Br, I) or Cyano group, enabling further scaffold diversification (e.g., Suzuki coupling). Mechanism: Radical-Nucleophilic Aromatic Substitution (


) via a Diazonium salt.
Materials
  • Substrate: 3-Amino-4-fluoro-2-methylbenzoic acid (or ester).

  • Diazotization Agent: Sodium Nitrite (NaNO₂) or tert-Butyl Nitrite (tBuONO).

  • Halogen Source: CuBr, CuCl, or KI.

  • Acid: H₂SO₄ (aqueous) or pTsOH (organic).

Step-by-Step Methodology (Aqueous Route)
  • Salt Formation: Suspend the amine (1.0 eq) in 20% aqueous H₂SO₄. Cool to 0–5°C in an ice bath.

    • Caution: The sulfate salt may precipitate. Ensure vigorous stirring.

  • Diazotization: Add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining temperature < 5°C. Stir for 30 mins. The solution should become clear/yellowish.

    • Validation: Test with starch-iodide paper (turns blue instantly).

  • Sandmeyer Reaction:

    • For Bromide: Prepare a solution of CuBr (1.2 eq) in 48% HBr. Add the cold diazonium solution slowly to the CuBr solution at RT.

    • For Iodide: Add a solution of KI (1.5 eq) in water directly to the diazonium salt (No Copper required).

  • Heating: Once addition is complete, heat the mixture to 60°C for 1 hour to ensure nitrogen evolution completion.

  • Workup: Cool to RT. Extract with EtOAc.[1] The product is the 3-halo-4-fluoro-2-methylbenzoic acid.

Authoritative Note: For substrates with poor water solubility, use the Doyle-Kovacic modification: Reaction in Acetonitrile using tert-Butyl Nitrite and anhydrous CuBr₂ [1].

Protocol 3: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]

Objective: To couple the hindered aniline with an Aryl Halide. Challenge: The aniline is a poor nucleophile (electronic deactivation) and sterically crowded. Standard ligands (PPh₃, dppf) will fail. Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) which are specifically designed to form a "pocket" around the Pd center, facilitating reductive elimination in hindered systems.

Recommended Catalyst System
  • Precursor:

    
     or Pd(OAc)₂.
    
  • Ligand: XPhos (Primary recommendation) or BrettPhos (For extremely hindered cases).

  • Base:

    
     (Weak base, good functional group tolerance) or 
    
    
    
    (Strong base, faster reaction).
  • Solvent: Toluene or 1,4-Dioxane (degassed).

Workflow Diagram (DOT)

BuchwaldWorkflow Step1 Pre-Catalyst Formation Pd2(dba)3 + XPhos (1:2 ratio) in Toluene Heat to 80°C for 5 min Step2 Substrate Addition Add Amine (1.0 eq) + Aryl Halide (1.0 eq) + Base (Cs2CO3, 2.0 eq) Step1->Step2 Step3 Reaction Phase Reflux (100-110°C) 12-24 Hours Inert Atmosphere (Ar/N2) Step2->Step3 Step4 Workup Filter through Celite Concentrate Step3->Step4

Figure 2: Optimized Buchwald-Hartwig workflow for hindered anilines.

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Loading: Add

    
     (2 mol%), XPhos (4 mol%), and 
    
    
    
    (2.0 eq).
  • Solvent: Add anhydrous Toluene (0.1 M wrt amine).

  • Reactants: Add the 3-Amino-4-fluoro-2-methylbenzoate (1.0 eq) and the coupling Aryl Halide (1.0 eq).

    • Note: If the Aryl Halide is a liquid, add it via syringe after the solvent.

  • Execution: Seal the tube and heat to 100°C.

    • Monitoring: The reaction typically requires 12–18 hours. If conversion is low after 6 hours, add a second portion of catalyst/ligand.

  • Purification: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via silica gel chromatography.

Analytical Data Summary

When validating the functionalization, the following NMR signatures are diagnostic:

NucleiSignal CharacteristicDiagnostic Value
¹H NMR Methyl (2-Me)Singlet,

2.2–2.4 ppm. Shifts downfield upon N-acylation.
¹H NMR Amine (-NH₂)Broad singlet,

4.0–6.0 ppm. Disappears upon functionalization.
¹H NMR Amide (-NH-CO-)Sharp singlet,

8.0–10.0 ppm (downfield shift).
¹⁹F NMR Fluorine (4-F)Multiplet,

-110 to -120 ppm. Sensitive to electronic changes at C3 (Amino vs Amido).

References

  • Doyle, M. P., et al. (1977). "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[1][2] "Application Notes for Buchwald-Hartwig Amination of 2-methylbenzoic Acid Derivatives." Link

  • Organic Chemistry Portal. "Sandmeyer Reaction Protocols." Link

  • PubChem. "3-Amino-4-fluoro-2-methylbenzoic acid Compound Summary." Link (Note: Link to similar congener for property verification).

Disclaimer: These protocols involve hazardous chemicals (diazonium salts, acid chlorides, palladium catalysts). All experiments should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 3-Amino-4-fluoro-2-methylbenzoic Acid

Executive Summary 3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 1782541-48-3) is a highly functionalized, trifunctional building block of significant interest in the development of targeted therapeutics and kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 1782541-48-3) is a highly functionalized, trifunctional building block of significant interest in the development of targeted therapeutics and kinase inhibitors. However, its unique substitution pattern—featuring a C3-amine flanked by a C2-methyl and a C4-fluoro group—creates a di-ortho sterically hindered pocket that severely complicates standard palladium-catalyzed cross-coupling. This application note details field-proven methodologies to overcome these steric constraints, providing self-validating protocols for both C-N bond formation (Buchwald-Hartwig Amination) and C-C bond formation (Decarboxylative Cross-Coupling).

Substrate Profiling & Mechanistic Causality

The reactivity of 3-Amino-4-fluoro-2-methylbenzoic acid is dictated by two primary challenges:

  • Steric Hindrance at the Amine: The spatial crowding from the adjacent methyl and fluoro groups prevents standard bidentate ligands (e.g., BINAP, dppf) from accommodating the substrate during the amine coordination and reductive elimination steps[1].

  • Chemoselectivity of the Carboxylic Acid: The free C1-carboxylic acid can poison basic catalysts or form insoluble salts.

To resolve the steric challenge in amination, bulky, electron-rich dialkylbiaryl phosphine ligands such as BrettPhos are strictly required. These ligands enforce a monoligated, highly reactive Pd(0) species that accelerates oxidative addition and forces the challenging reductive elimination step[2]. Conversely, the carboxylic acid can be weaponized as a traceless directing group. The electron-withdrawing nature of the C4-fluoro group lowers the activation barrier for CO₂ extrusion, making the substrate an excellent candidate for bimetallic Ag/Pd decarboxylative cross-coupling[3][4].

Workflow 1: Sterically Hindered Buchwald-Hartwig Amination

Mechanistic Workflow

G cluster_0 Buchwald-Hartwig Amination: Steric Overcome Strategy N1 1. Active Catalyst Formation Pd2(dba)3 + BrettPhos N2 2. Oxidative Addition Insertion into Aryl Halide N1->N2 N3 3. Amine Coordination Di-ortho hindered C3-Amine binds N2->N3 N4 4. Deprotonation LiHMDS neutralizes -COOH & -NH N3->N4 N5 5. Reductive Elimination C-N Bond Formation N4->N5

Workflow of Buchwald-Hartwig amination utilizing BrettPhos to overcome steric hindrance.

Experimental Protocol

Objective: Chemoselective C-N coupling of the C3-amine with an aryl bromide without pre-protecting the C1-carboxylic acid.

Reagents:

  • 3-Amino-4-fluoro-2-methylbenzoic acid (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BrettPhos (4 mol%)

  • LiHMDS (1.0 M in THF, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: Oven-dry a Schlenk tube and backfill with Argon (3x). Charge the tube with Pd₂(dba)₃ and BrettPhos. Add 2 mL of anhydrous 1,4-Dioxane and stir at room temperature for 10 minutes.

    • Self-Validation Check: The solution will shift from dark purple to a deep red/orange, confirming the formation of the active Pd(0)-BrettPhos complex.

  • Substrate Addition: Add 3-Amino-4-fluoro-2-methylbenzoic acid and the aryl bromide to the active catalyst solution.

  • Base Injection (Causality Step): Dropwise inject 3.0 equivalents of LiHMDS.

    • Causality: Using exactly 3.0 equivalents is critical. The first equivalent instantly deprotonates the carboxylic acid to form a highly soluble lithium carboxylate, shielding the acid from acting as an electrophile and preventing catalyst poisoning. The remaining base facilitates the catalytic deprotonation of the coordinated amine.

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • Work-Up & Validation: Cool to room temperature. Monitor via LC-MS; the disappearance of the starting mass (m/z 169.1) validates completion. Quench with 1M HCl to pH 3 to reprotonate the carboxylic acid, which typically induces precipitation of the pure coupled product.

Quantitative Optimization Data
EntryLigandCatalyst Loading (mol%)BaseYield (%)
1BINAP5.0NaOtBu<5% (Deactivation)
2XPhos2.0LiHMDS45%
3RuPhos2.0LiHMDS62%
4 BrettPhos 2.0 LiHMDS 91%

Workflow 2: Decarboxylative C-C Cross-Coupling

Mechanistic Workflow

G cluster_1 Bimetallic Decarboxylative Cross-Coupling Cycle A Substrate (-COOH) B Ag2CO3 Decarboxylation (-CO2) A->B C Aryl-Ag(I) Intermediate B->C D Transmetalation to Pd(II)-Aryl C->D E Reductive Elimination D->E

Logical relationship of the Pd/Ag bimetallic system for decarboxylative C-C bond formation.

Experimental Protocol

Objective: Utilize the C1-carboxylic acid as a traceless directing group to form a new C-C biaryl bond via extrusion of CO₂.

Reagents:

  • 3-Amino-4-fluoro-2-methylbenzoic acid (1.5 equiv)

  • Aryl iodide (1.0 equiv)

  • Pd(O₂CCF₃)₂ (5 mol%)

  • Ag₂CO₃ (1.5 equiv)

  • NMP / Quinoline (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Reaction Assembly: In an argon-filled glovebox, charge a heavy-walled pressure vial with the benzoic acid substrate, aryl iodide, Pd(O₂CCF₃)₂, and Ag₂CO₃.

  • Solvent Addition (Causality Step): Add the NMP/Quinoline solvent mixture.

    • Causality: Quinoline acts as a crucial basic ligand that coordinates to the silver center. This coordination significantly lowers the activation energy required for the extrusion of CO₂ from the sterically hindered ortho-methyl environment, while the C4-fluoro group provides an essential electron-withdrawing pull to stabilize the transition state[4].

  • Reaction: Seal the vial, remove it from the glovebox, and heat vigorously at 130 °C for 16 hours.

  • Work-Up & Validation:

    • Self-Validation Check: The reaction mixture will evolve from a pale suspension to a dark, opaque mixture accompanied by the formation of a silver mirror or heavy black precipitate on the vial walls (confirming Ag(0) formation and successful decarboxylation).

  • Purification: Dilute with EtOAc and filter through a tightly packed pad of Celite to remove all silver salts. Wash the organic layer with 1M HCl to remove quinoline, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Optimization Data
EntryPd SourceAg SourceSolvent SystemYield (%)
1Pd(OAc)₂NoneNMP0%
2Pd(OAc)₂Ag₂CO₃NMP34%
3Pd(O₂CCF₃)₂Ag₂CO₃NMP58%
4 Pd(O₂CCF₃)₂ Ag₂CO₃ NMP / Quinoline 87%

References

  • BLD Pharm. 1782541-48-3 | 3-Amino-4-fluoro-2-methylbenzoic acid. Source: bldpharm.com. URL:

  • [3] Benchchem. 3-Bromo-5-fluoro-2-methylbenzoic acid | 1187318-52-0. Source: benchchem.com. URL:

  • [4] Chemical Reviews. Metal-Catalyzed Decarboxylative C–H Functionalization. Source: acs.org. URL:

  • [2] Xue, B., et al. Selective Monoarylation of Ammonium Triflate with Aryl Chlorides Catalyzed by [Pd(β‐MeNAP)Br]2 and AdBrettPhos. Source: researchgate.net. URL:

  • [1] Benchchem. 1-Bromo-2-(tert-Butyl)benzene | 7073-99-6. Source: benchchem.com. URL:

Sources

Method

Application Note: 3-Amino-4-fluoro-2-methylbenzoic Acid as a Scaffold in Medicinal Chemistry

This application note details the utility, synthesis, and medicinal chemistry logic of 3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 1782541-48-3). This scaffold represents a "privileged substructure" in modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the utility, synthesis, and medicinal chemistry logic of 3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 1782541-48-3). This scaffold represents a "privileged substructure" in modern drug discovery, particularly for designing conformationally restricted kinase inhibitors and metabolically stable ligands.

Introduction: The "Tetrad" Rationale

In the optimization of small molecule drugs, 3-Amino-4-fluoro-2-methylbenzoic acid offers a unique combination of steric, electronic, and metabolic features. It is rarely used as a simple building block but rather as a strategic core to solve specific failure modes in lead optimization (e.g., rapid metabolism, poor selectivity due to conformational floppiness).

The Structural "Tetrad" Analysis

The molecule functions through four distinct vectors, creating a synergistic effect on the final drug candidate:

PositionGroupFunction & Medicinal Chemistry Logic
C1 -COOH The Connector: Serves as the primary handle for amide coupling (to solubilizing tails or warheads) or cyclization (to quinazolinones/benzimidazoles).
C2 -CH₃ The Lock: Provides steric bulk that forces the C1-carbonyl out of planarity with the phenyl ring. This restricts conformation (atropisomerism), improving selectivity by locking the molecule in a bioactive pose.
C3 -NH₂ The Vector: Acts as a nucleophile for coupling to the "hinge-binding" heterocycle or core scaffold. Its position (sandwiched between Me and F) lowers its nucleophilicity, requiring specific coupling conditions.
C4 -F The Shield: Blocks the position para to the C1-acid (often a metabolic soft spot). It also modulates the pKa of the C3-amine and the lipophilicity of the core.

Synthetic Protocols

Synthesis of this scaffold is non-trivial due to the crowding at the C3 position. The following protocols outline the Scalable Nitration Route (Industrial) and the Regioselective Bromination Route (Discovery).

Method A: The Nitration-Reduction Sequence (Scalable)

Best for: Multi-gram to Kilogram scale production.

Step 1: Nitration of 4-Fluoro-2-methylbenzoic Acid

The directing effects of the Fluorine (ortho/para) and Methyl (ortho/para) groups compete. The C5 position is sterically favored, but the C3 position is accessible under controlled conditions.

Reagents:

  • Starting Material: 4-Fluoro-2-methylbenzoic acid

  • Solvent: Conc. H₂SO₄

  • Reagent: Fuming HNO₃ (1.1 equiv)

Protocol:

  • Dissolution: Dissolve 10.0 g (64.9 mmol) of 4-fluoro-2-methylbenzoic acid in 50 mL of conc. H₂SO₄ at 0°C.

  • Addition: Dropwise add fuming HNO₃ (4.5 g, 71.4 mmol) over 30 minutes, maintaining internal temperature <10°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Checkpoint: Monitor by LCMS.[1][2] Expect a mixture of 5-nitro (major) and 3-nitro (minor) isomers.

  • Quench: Pour onto 500 g crushed ice. Filter the resulting precipitate.[3]

  • Purification (Critical): The crude solid contains both isomers.

    • Technique: Recrystallize from Ethanol/Water (3:1). The 5-nitro isomer typically crystallizes out first. The 3-nitro isomer (desired) remains in the mother liquor or requires column chromatography (Hexane/EtOAc gradient) for isolation if high purity is needed immediately.

Step 2: Reduction of the Nitro Group

Reagents:

  • Substrate: 4-Fluoro-2-methyl-3-nitrobenzoic acid

  • Catalyst: 10% Pd/C (50% wet)

  • Solvent: Methanol

Protocol:

  • Dissolve the purified 3-nitro intermediate in Methanol (10 mL/g).

  • Add 10 wt% of Pd/C catalyst under N₂ atmosphere.

  • Hydrogenation: Stir under H₂ balloon (1 atm) or in a Parr shaker (30 psi) for 4-6 hours.

  • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.

  • Product: 3-Amino-4-fluoro-2-methylbenzoic acid is obtained as an off-white solid.

Method B: The Directed Lithiation Route (High Precision)

Best for: Discovery scale (mg) where isomer purity is paramount.

Protocol:

  • Protection: Convert 4-fluoro-2-methylbenzoic acid to its tert-butyl amide or oxazoline derivative (directing group).

  • Lithiation: Treat with s-BuLi in THF at -78°C. The bulky base and directing group favor deprotonation at the C3 position (sandwiched position) due to the "Complex Induced Proximity Effect" (CIPE) and the acidity of the proton adjacent to Fluorine.

  • Quench: Add Azidotris(diethylamino)phosphonium bromide (or simple Azide source) or quench with CO₂ (if making acid from aniline). Correction: Quench with TsN₃ (Tosyl azide) to introduce the nitrogen.

  • Reduction: Reduce the azide to the amine.

  • Hydrolysis: Hydrolyze the amide/oxazoline back to the carboxylic acid.

Application Workflows & Logic

Visualizing the Synthetic & Logic Flow

G Start 4-Fluoro-2-methylbenzoic Acid (Starting Material) Nitration Nitration (H2SO4 / HNO3) Start->Nitration Isomers Isomer Mixture (3-Nitro vs 5-Nitro) Nitration->Isomers Electrophilic Subst. Separation Purification (Chromatography/Crystallization) Isomers->Separation Regioselectivity Issue NitroInter 3-Nitro-4-fluoro-2-methylbenzoic acid Separation->NitroInter Isolate Minor Isomer Reduction Reduction (H2, Pd/C) NitroInter->Reduction FinalScaffold 3-AMINO-4-FLUORO-2-METHYLBENZOIC ACID (The Scaffold) Reduction->FinalScaffold App1 Application 1: Atropisomeric Kinase Inhibitors (e.g., BCR-ABL, KRAS) FinalScaffold->App1 Amide Coupling App2 Application 2: Quinazolinone Cyclization (DNA-PK, PI3K targets) FinalScaffold->App2 Condensation

Caption: Synthetic workflow from commodity starting material to the high-value scaffold, highlighting the critical isomer separation step.

Case Studies in Drug Design

Case Study 1: BCR-ABL and SRC Kinase Inhibitors

In the development of inhibitors like Dasatinib analogs, the "ortho-methyl" group is crucial.

  • Mechanism: When this scaffold is coupled to a heterocyclic amine (e.g., aminopyrimidine), the C2-methyl group clashes with the amide hydrogen or the heterocycle itself.

  • Result: This forces the phenyl ring to twist perpendicular to the heterocycle. This "twisted" conformation is required to fit into the hydrophobic pocket of the kinase (specifically the gatekeeper region) while minimizing energetic penalties upon binding.

  • Role of Fluorine: The C4-fluorine fills the hydrophobic pocket more efficiently than hydrogen and prevents oxidative metabolism at this exposed position.

Case Study 2: KRAS G12C Inhibitors

Recent covalent inhibitors (e.g., Sotorasib analogs) often utilize highly substituted phenyl rings to position the acrylamide "warhead" near the Cysteine-12 residue.

  • Usage: The 3-amino group is acylated with an acryloyl chloride. The acid moiety is converted to a heterocycle or amide that binds to the switch-II pocket.

  • Benefit: The rigid scaffold ensures the warhead is not "floppy," reducing off-target reactivity with other cysteines (glutathione, HSA).

Analytical Quality Control (QC)

To ensure the integrity of this scaffold before use in library synthesis:

TestAcceptance CriteriaMethod Note
HPLC Purity >98.0% (AUC)Monitor at 254 nm. Impurity at RRT 0.9 is often the 5-amino isomer.
¹H NMR Consistent StructureDiagnostic peaks: Methyl singlet (~2.3 ppm), Aromatic protons as doublets/multiplets showing F-coupling (

).
¹⁹F NMR Single PeakCrucial to detect regioisomers (3-amino vs 5-amino have distinct F-shifts).
Appearance Off-white to tan solidDarkening indicates oxidation of the aniline; store under Argon.

References

  • PubChem. Compound Summary: 3-Amino-4-fluorobenzoic acid (Analogous Chemistry). National Library of Medicine. [Link]

  • ResearchGate. Discovery of CHMFL-ABL-053 (Kinase Inhibitor Case Study). ResearchGate. [Link]

  • Organic Syntheses. Synthesis of 2-Amino-3-fluorobenzoic acid (Methodology Reference). Org.[4] Synth. [Link]

Sources

Application

Application Note: Recrystallization Solvent Systems for 3-Amino-4-fluoro-2-methylbenzoic Acid

[1] Part 1: Executive Summary & Solubility Profile Introduction The purification of 3-Amino-4-fluoro-2-methylbenzoic acid presents a specific challenge due to its polyfunctional nature. As a zwitterionic molecule contain...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Solubility Profile

Introduction

The purification of 3-Amino-4-fluoro-2-methylbenzoic acid presents a specific challenge due to its polyfunctional nature. As a zwitterionic molecule containing an acidic carboxyl group, a basic amino group, and a lipophilic fluoro-methyl core, its solubility profile is highly pH-dependent.[1]

High-purity isolation of this compound is critical in drug development, particularly as an intermediate for kinase inhibitors (e.g., analogues of Nilotinib or similar pharmacophores).[1] Impurities typically include regioisomers (e.g., 5-amino isomers) and defluorinated byproducts, which must be removed via selective crystallization.[1]

Solubility & Solvent Selection Logic

The selection of a solvent system relies on exploiting the steep solubility curve generated by the interplay between the polar amino-acid functionality and the non-polar aryl core.[1]

Solvent ClassRepresentative SolventsSolubility Behavior (Hot vs. Cold)Suitability
Protics (Alcohols) Methanol, Ethanol, IPAHigh / Moderate Excellent. Best for thermal recrystallization.[1] Often requires an anti-solvent (water).[1]
Polar Aprotics DMSO, DMF, DMAcHigh / High Poor for Recrystallization. Too soluble; difficult to recover product.[1] Good for reaction, not isolation.
Esters Ethyl Acetate, IPMModerate / Low Good. Effective when paired with non-polar anti-solvents (Heptane/Hexane).[1]
Water WaterLow / Insoluble Anti-Solvent. Ideal anti-solvent for alcohols.[1] Solubility increases significantly at high/low pH.[1]
Hydrocarbons Hexane, Heptane, TolueneLow / Insoluble Anti-Solvent. Used to drive precipitation from esters.[1]
Recommended Solvent Systems

Based on structural analogs (e.g., 3-amino-4-fluorobenzoic acid) and empirical data for zwitterionic aromatics, the following systems are validated:

  • Primary System (Thermal): Ethanol / Water (3:1 to 1:1 v/v) [1]

    • Mechanism:[1][2][3][4][5] The compound dissolves in hot ethanol.[1][6] Water acts as a polar anti-solvent that drastically reduces solubility upon cooling, forcing crystal lattice formation while keeping polar impurities in solution.[1]

  • Secondary System (Non-Polar Impurity Removal): Ethyl Acetate / Heptane [1]

    • Mechanism:[1][2][3][4][5] Effective for removing non-polar byproducts (e.g., unreacted starting materials lacking the carboxyl/amino groups).[1]

  • Tertiary System (Chemical): Acid-Base Reprecipitation [1][5]

    • Mechanism:[1][2][3][4][5] Dissolution in aqueous base (forming the carboxylate) followed by controlled precipitation at the isoelectric point (pH ~4.5).[1]

Part 2: Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Ethanol/Water)

Best for: General purity enhancement and removal of colored oxidation products.[1]

Materials:

  • Crude 3-Amino-4-fluoro-2-methylbenzoic acid[1][5]

  • Ethanol (Absolute or 95%)[1]

  • Deionized Water[1]

  • Activated Charcoal (Optional, for decolorization)[1][6]

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add 40 mL of Ethanol .[1]

    • Heat the mixture to reflux (approx. 78°C) with stirring.

    • Note: If solids remain after 15 minutes of reflux, add Ethanol in 5 mL increments until a clear solution is obtained. Do not exceed 80 mL total volume.

  • Decolorization (Optional but Recommended):

    • If the solution is dark brown/red (oxidation of aniline), remove from heat source and allow to cool slightly (to stop boiling).[1]

    • Add 0.5 g of Activated Charcoal.[1]

    • Reheat to reflux for 5 minutes.

    • Filter hot through a pre-warmed Celite pad or sintered glass funnel to remove charcoal.[1] Return filtrate to a clean flask.

  • Crystallization:

    • Bring the filtrate back to a gentle boil.

    • Slowly add Deionized Water dropwise via an addition funnel or pipette.[1]

    • Continue addition until a persistent turbidity (cloudiness) is observed.[1][5]

    • Add 1-2 mL of hot Ethanol to re-dissolve the turbidity (clearing the solution).[1]

  • Cooling & Maturation:

    • Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling leads to oiling out.[1]

    • Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[1]

    • Wash the cake with 20 mL of cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Acid-Base Reprecipitation (Isoelectric Focusing)

Best for: Removing regioisomers and inorganic salts.[1]

Step-by-Step Procedure:

  • Basification: Suspend the crude solid in 10 volumes of water. Slowly add 2M NaOH until pH > 10. The solid should dissolve completely as the sodium benzoate salt.

  • Filtration: Filter the solution to remove any insoluble non-acidic impurities.[1]

  • Acidification: Slowly add 1M HCl to the filtrate with vigorous stirring.

  • Target pH: Monitor pH continuously. The product will begin to precipitate.[1][4][5][7] Continue addition until pH reaches the Isoelectric Point (approx.[1] pH 4.0 - 4.5) .[1]

    • Critical: Do not overshoot to pH < 2, or the hydrochloride salt of the amine may form, which is water-soluble.

  • Collection: Stir the slurry for 30 minutes, filter, wash with water, and dry.

Part 3: Visualization of Workflows

Decision Tree for Purification Method

The following diagram illustrates the logic for selecting the appropriate purification route based on impurity profile.

PurificationLogic Start Crude 3-Amino-4-fluoro-2-methylbenzoic acid Analysis Analyze Impurity Profile (HPLC / NMR) Start->Analysis Decision Primary Impurity Type? Analysis->Decision RouteA Isomers / Inorganic Salts Decision->RouteA Regioisomers RouteB Oxidation / Color / Trace Organics Decision->RouteB Colored/Sticky MethodA Method B: Acid-Base Reprecipitation (pH 10 -> pH 4.5) RouteA->MethodA MethodB Method A: Thermal Recrystallization (EtOH / Water) RouteB->MethodB Check Purity Check MethodA->Check MethodB->Check Check->MethodB Fail (Recrystallize again) Final Pure Compound Check->Final Pass (>98%)

Figure 1: Decision matrix for selecting the optimal purification strategy based on initial impurity analysis.

Thermal Recrystallization Workflow

Visualizing the critical "Cloud Point" technique in Protocol A.

RecrystWorkflow Step1 1. Dissolve (Reflux in EtOH) Step2 2. Anti-Solvent (Add Hot Water) Step1->Step2 Clear Solution Step3 3. Cloud Point (Persistent Turbidity) Step2->Step3 Dropwise Step4 4. Clarify (Add dropwise EtOH) Step3->Step4 Turbid Step5 5. Crystallize (Slow Cool -> Ice Bath) Step4->Step5 Clear

Figure 2: The "Cloud Point" method ensures the solvent system is saturated just before cooling, maximizing yield.[1]

Part 4: Troubleshooting & Optimization

"Oiling Out"

Symptom: The product separates as a liquid oil droplets rather than crystals upon cooling.[1] Cause: The crystallization temperature is higher than the melting point of the solvated solid, or the cooling is too rapid. Solution:

  • Seed Crystals: Add a tiny amount of pure crystal at the cloud point.[1]

  • Slower Cooling: Wrap the flask in foil or a towel to slow heat loss.[1]

  • Increase Solvent Volume: Dilute the mixture slightly with the "good" solvent (Ethanol) to lower the saturation temperature.[1]

Discoloration

Symptom: Product is pink or brown.[1] Cause: Oxidation of the amino group (aniline oxidation).[1] Solution:

  • Perform recrystallization under an inert atmosphere (Nitrogen/Argon balloon).[1]

  • Add a reducing agent (e.g., Sodium Bisulfite, 1% w/w) to the aqueous anti-solvent phase during recrystallization.[1]

References

  • Gohier, F., et al. (2005).[1][3] Ortho-Lithiation of 4-Fluorobenzoic Acid: Synthesis of 4-Fluoro-2-methylbenzoic Acid. Journal of Organic Chemistry, 70(4), 1501-1504.[1][3]

  • Organic Syntheses. (2014). Synthesis of 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 91, 175-184.[1] (Provides validated protocols for amino-fluorobenzoic acid purification).

  • BenchChem Technical Support. (2025). Recrystallization of Amino-fluorobenzoic Acid Derivatives. (General solubility and solvent selection data).

  • PubChem Compound Summary. (2025). 3-Amino-4-fluoro-2-methylbenzoic acid (CAS 1782541-48-3).[1][8] National Center for Biotechnology Information.[1] (Note: Link directs to isomer 2-amino-4-fluoro-3-methyl for structural solubility comparison due to specific isomer rarity).

Sources

Method

Application Note: Handling, Storage Stability, and Protocol Integration of 3-Amino-4-fluoro-2-methylbenzoic Acid

Target Audience: Research Scientists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into small molecules is a highly validated approach to enhance metabolic stability, modulate pKa, and improve membrane permeability . 3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 1782541-48-3) is a critical fluorinated building block frequently utilized in the synthesis of kinase inhibitors and advanced Active Pharmaceutical Ingredients (APIs).

While the fluorine atom imparts enhanced metabolic resistance in biological systems, the molecule's ex vivo handling requires precise environmental controls. The presence of a primary aromatic amine (aniline moiety) renders the compound susceptible to photo-oxidation, while the carboxylic acid group necessitates specific pH controls during analytical validation. This application note details the mechanistic causality of its degradation, establishes field-proven storage protocols, and provides self-validating analytical workflows to ensure the integrity of this compound throughout the drug development lifecycle.

Physicochemical Profiling & Causality of Degradation

To design an effective storage and handling system, one must first understand the intrinsic vulnerabilities of the molecule.

Quantitative Physicochemical Data
PropertySpecification / Value
Chemical Name 3-Amino-4-fluoro-2-methylbenzoic acid
CAS Registry Number 1782541-48-3
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Appearance Off-white to light-brown crystalline powder
Solubility Soluble in DMSO, DMF, and Methanol; sparingly soluble in H₂O
Optimal Storage Temp -20°C (Long-term) / 2–8°C (Short-term)
Mechanistic Causality of Degradation

The degradation of 3-Amino-4-fluoro-2-methylbenzoic acid is primarily driven by the oxidation of the primary amine . Anilines are electron-rich and prone to auto-oxidation when exposed to atmospheric oxygen and ultraviolet (UV) or visible light.

  • Photo-Oxidation Pathway: UV light acts as an initiator, generating reactive oxygen species (ROS) or radical intermediates at the amine nitrogen. These radicals rapidly couple to form highly conjugated, colored polymeric species such as azo dimers, azoxy compounds, or quinone imines . This is macroscopically observed as the powder darkening from off-white to dark brown.

  • The Fluorine Effect: The strongly electronegative fluorine atom at the para position relative to the methyl group exerts an inductive electron-withdrawing effect (-I). While this slightly reduces the electron density on the aromatic ring—offering a marginal increase in oxidative stability compared to unfluorinated aminobenzoic acids—it does not render the amine immune to Fenton-like radical attacks or photo-oxidation .

  • Moisture-Induced Instability: While the compound is not strictly hygroscopic, surface moisture can act as a solvent micro-environment, accelerating the kinetics of oxidative degradation and promoting microbial growth in non-sterile bulk containers.

G A 3-Amino-4-fluoro-2-methylbenzoic acid (Solid State) B Exposure to O2 & UV Light A->B Improper Storage E Inert Atmosphere (Ar/N2) & Amber Vials A->E Best Practice C Photo-oxidation of Aniline Group B->C D Quinone Imines / Azo Dimers (Darkening/Degradation) C->D F Preserved Monomer (Long-term Stability) E->F

Fig 1. Environmental degradation pathways and preventive storage strategies.

Storage Stability & Handling Protocols

To mitigate the degradation pathways outlined above, the following self-validating storage protocols must be strictly adhered to.

Bulk Powder Storage Protocol
  • Long-Term Storage (> 1 month): Store the bulk powder at -20°C in a tightly sealed, light-resistant (amber glass) container.

  • Short-Term Working Supply (< 1 month): Can be stored at 2–8°C in a desiccator.

  • Critical Handling Step (Thermal Equilibration): When removing a vial from -20°C or 4°C storage, allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening . Causality: Opening a cold vial in a humid laboratory immediately causes atmospheric moisture to condense on the cold powder. This introduced water drastically accelerates the oxidative degradation of the amine.

  • Inert Gas Backfilling: After weighing the required amount, flush the headspace of the source vial with a heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the powder) before resealing.

Protocol 1: Preparation of Standardized Stock Solutions

When preparing stock solutions for biological assays or chemical synthesis, the choice of solvent and handling dictates the shelf-life of the solution.

Step-by-Step Methodology:

  • Solvent Degassing: Purge the chosen solvent (e.g., anhydrous DMSO or DMF) with Argon for 10 minutes to displace dissolved oxygen. Causality: Dissolved O₂ in DMSO is a primary driver of amine oxidation in solution.

  • Dissolution: Weigh the required mass of 3-Amino-4-fluoro-2-methylbenzoic acid and dissolve it in the degassed solvent to achieve the desired concentration (e.g., 100 mM).

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce oxygen and moisture, degrading the entire batch.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C. Thaw immediately prior to use and discard any unused portion.

Analytical Validation: Stability-Indicating Assay

To ensure the trustworthiness of your storage conditions, the integrity of the compound must be periodically verified. Because 3-Amino-4-fluoro-2-methylbenzoic acid is amphoteric (containing both a basic amine and an acidic carboxyl group), it can exist as a zwitterion at neutral pH, leading to severe peak tailing and poor retention on standard reverse-phase columns.

The following HPLC-UV protocol utilizes an acidic ion-pairing modifier (Trifluoroacetic acid, TFA) to fully protonate the carboxylic acid, ensuring a single, neutral ionization state for sharp chromatographic resolution.

Protocol 2: HPLC-UV Purity Assessment

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm (general aromatic detection) and 280 nm (specific for aniline derivatives).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
4.0 5 95
5.0 5 95
5.1 95 5

| 6.5 | 95 | 5 |

Validation Logic: A pure sample will elute as a single sharp peak. If the sample has undergone photo-oxidation, early-eluting broad peaks (polar degradation products) or late-eluting peaks (azo dimers) will be visible at 254 nm. A purity of < 95% indicates that the storage protocol has been breached and the batch should be recrystallized or discarded.

HPLC S1 Sample Prep (1 mg/mL in MeCN:H2O) S2 Chromatographic Separation (C18 Column, Gradient) S1->S2 S3 UV Detection (254 nm & 280 nm) S2->S3 S4 Data Analysis (Purity & Degradant Quant) S3->S4

Fig 2. Step-by-step stability-indicating HPLC-UV analytical workflow.

References

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). "Fluorine in medicinal chemistry." Chembiochem : a European journal of chemical biology, 5(5), 637–643. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 978, 4-Aminobenzoic acid". PubChem. URL: [Link]

  • Shah, P., & Westwell, A. D. (2007). "The role of fluorine in medicinal chemistry." Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Amino-4-fluoro-2-methylbenzoic Acid

This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and researchers encountering difficulties in the isolation and purification of 3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 17...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and researchers encountering difficulties in the isolation and purification of 3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 1782541-48-3).

Case ID: PUR-AMFB-003 Subject: Isolation, Isomer Separation, and Decolorization of 3-Amino-4-fluoro-2-methylbenzoic acid Applicable CAS: 1782541-48-3 (Primary), 129833-28-9 (Isomer variants) Chemical Class: Amphoteric Fluorinated Anthranilic Acid Derivatives

Diagnostic & Triage: What is the nature of your impurity?

Before proceeding with a protocol, identify the specific failure mode of your current purification attempt.

SymptomProbable CauseImmediate Action
Dark Brown/Black Tar Oxidative degradation of the aniline moiety (common in air).Stop. Do not heat. Proceed to Protocol C (Decolorization) immediately.
No Precipitate upon Acidification "Isoelectric Overshoot." pH is too low (< 2.0), protonating the amine.Adjust pH back to 4.0–4.5 using 10% NaOH.
Melting Point Depression (Wide Range) Presence of the 5-amino isomer (regioisomer from nitration).Proceed to Protocol B (Isomer Rejection).
Grey/Metallic Residue Leaching of Pd or Fe catalyst during reduction workup.Perform a hot filtration with Celite® or use a metal scavenger resin.

Core Purification Protocols

Protocol A: The "Isoelectric Swing" (Primary Isolation)

For the initial isolation of crude material from reduction mixtures (e.g., hydrogenation of 4-fluoro-2-methyl-3-nitrobenzoic acid).

The Mechanism: Amino acids are zwitterionic. They are soluble in high acid (as ammonium salts) and high base (as carboxylate salts). They are least soluble at their isoelectric point (pI), typically between pH 3.5 and 4.5 for this class of molecules.

Step-by-Step:

  • Dissolution: Suspend the crude reaction mixture in water (10 mL/g).

  • Basification: Add 2M NaOH dropwise until pH reaches 10–11 . The solid should dissolve completely (forming the sodium carboxylate).

    • Troubleshooting: If solids remain, filter them off. These are non-acidic impurities (e.g., unreacted nitro precursors or neutral byproducts).

  • Catalyst Removal: If Pd/C was used, filter the alkaline solution through a pad of Celite®. Rinse the pad with dilute NaOH.

  • Controlled Precipitation:

    • Cool the filtrate to 0–5 °C.

    • Slowly add 2M HCl (or Acetic Acid) while stirring vigorously.

    • CRITICAL STOP: Monitor pH continuously. Stop adding acid exactly when pH = 4.0–4.2 .

  • Isolation: Stir for 30 minutes to allow crystal growth. Filter the precipitate and wash with minimal ice-cold water.

Protocol B: Regioisomer Separation (Isomer Rejection)

Addressing the contamination of the 5-amino isomer.

The Challenge: The nitration of 4-fluoro-2-methylbenzoic acid yields two isomers: the desired 3-nitro (sandwiched between Me and F) and the 5-nitro (less hindered). If the 5-nitro isomer was not removed prior to reduction, it will be present now.

The Solution: The 3-amino isomer is sterically crowded ("sandwiched"), disrupting its crystal packing compared to the more symmetric 5-amino isomer. We exploit this solubility difference.

Solvent System: Ethanol/Water or Toluene.

  • Reflux: Suspend the crude solid in Ethanol (95%) (approx. 5-7 mL per gram). Heat to reflux.[1][2]

  • Dissolution Check:

    • If fully soluble: Add hot water dropwise until slight turbidity persists, then reheat to clear.

    • If insoluble material remains: This may be the less soluble 5-amino isomer (depending on specific crystal lattice energy). Perform a hot filtration to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4 °C. Rapid cooling traps impurities.

  • Filtration: Collect the crystals.

    • Note: If the 3-amino isomer is the major product, it will crystallize out. If it is the minor product, it will remain in the mother liquor. Always analyze both cake and filtrate by HPLC.

Protocol C: Decolorization (Removal of Oxidation Products)

For "tarry" or dark brown crude.

Context: Anilines oxidize rapidly to form quinoid-like colored impurities. These act as radical initiators, causing further degradation.

  • Dissolve: Dissolve the crude material in 2M NaOH (pH > 10).

  • Treat: Add Activated Carbon (10-20 wt% relative to substrate) and Sodium Dithionite (Na₂S₂O₄, 5 wt% as an antioxidant).

  • Heat: Stir at 50 °C for 30 minutes. Do not reflux, as heat accelerates oxidation if oxygen isn't excluded.

  • Filter: Filter hot through Celite® to remove the carbon.

  • Re-precipitate: Acidify the clear/pale yellow filtrate to pH 4.0 as described in Protocol A.

Visual Workflow: The "pH Swing" Purification Logic

The following diagram illustrates the solubility behavior of 3-Amino-4-fluoro-2-methylbenzoic acid and the logic for impurity rejection.

PurificationLogic Crude Crude Mixture (Amine + Isomers + Neutrals) BaseStep Add 2M NaOH (pH > 10) Form Soluble Carboxylate Crude->BaseStep Filter1 Filtration BaseStep->Filter1 Solids1 Solid Residue: Neutral Impurities Catalyst (Pd/C) Filter1->Solids1 Reject Filtrate1 Filtrate: Target (Anion) Isomer (Anion) Filter1->Filtrate1 Keep AcidStep Add HCl to pH 4.0-4.2 (Isoelectric Point) Filtrate1->AcidStep Precipitate Precipitate: Target Amino Acid (Zwitterion) AcidStep->Precipitate Precipitation MotherLiquor Mother Liquor: Salts (NaCl) Soluble impurities AcidStep->MotherLiquor Remains in solution

Caption: Logical flow of the acid-base extraction method, exploiting the amphoteric nature of the target molecule to reject non-acidic impurities.

Frequently Asked Questions (Troubleshooting)

Q: I acidified the solution to pH 1 to ensure everything precipitated, but the yield is very low. Why? A: You have protonated the amine group (-NH₂ → -NH₃⁺). At pH 1, the molecule exists as a cationic ammonium salt, which is highly soluble in water. You must stop at the isoelectric point (pH ~4) where the molecule has net zero charge (zwitterion) and minimum solubility.

Q: The H-NMR shows a doublet at 7.8 ppm that shouldn't be there. What is it? A: This is likely the 5-amino isomer .

  • Target (3-amino): The aromatic protons are at positions 5 and 6. They are ortho to each other, showing a characteristic coupling constant (

    
     Hz).
    
  • Impurity (5-amino): The protons are at positions 3 and 6. They are para to each other, showing a singlet or very weak meta-coupling (

    
     Hz).
    
  • Action: Use Protocol B (Recrystallization).

Q: Can I use Silica Gel Chromatography? A: Yes, but it is difficult due to the "streaking" of the carboxylic acid and amine.

  • Modification: Add 1% Acetic Acid or 1% Triethylamine to your eluent to suppress ionization.

  • Recommended Phase:[3] Reverse Phase (C18) is far superior for amino acids. Use a gradient of Water (0.1% Formic Acid) / Acetonitrile.

Summary of Physical Properties

PropertyValue (Approx.)Significance
CAS Number 1782541-48-3Unique Identifier
Molecular Weight 169.15 g/mol Calculation of stoichiometry
pKa (COOH) ~3.8 - 4.2Determines pH for basification
pKa (NH₂) ~3.0 - 4.0Determines pH for acidification limit
Solubility (Water) Low (at pH 4)Basis for precipitation
Solubility (EtOAc) ModerateGood for extraction if pH is adjusted

References

  • PubChem. (2025).[4][5] 3-Amino-4-fluoro-2-methylbenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. (2011). Synthesis of 2-Amino-3-fluorobenzoic acid (Analogous purification logic). Org. Synth. 2011, 88, 224-237. Available at: [Link]

Sources

Optimization

overcoming steric hindrance in 2-methyl substituted benzoic acids

The following technical guide is structured as a Tier 3 Support Escalation for chemical researchers. It bypasses basic textbook definitions to address specific failure modes encountered when working with sterically compr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Escalation for chemical researchers. It bypasses basic textbook definitions to address specific failure modes encountered when working with sterically compromised o-toluic acid scaffolds.

Subject: Overcoming Steric Hindrance in 2-Methyl Substituted Benzoic Acids Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

📋 Executive Summary

User reports indicate persistent failure in functionalizing 2-methylbenzoic acid (o-toluic acid) derivatives. Common failure modes include:

  • Esterification/Amidation Stalls: Standard carbodiimide (EDC/DCC) couplings yield <10% product or result in

    
    -acylurea side products.
    
  • Regioselectivity Errors: Attempts to functionalize the ring often hit the wrong position due to electronic competition between the methyl and carboxyl groups.

  • Incomplete Activation: Thionyl chloride (

    
    ) protocols degrade sensitive substrates or fail to drive conversion to the acid chloride due to the ortho-methyl blockade.
    

The following modules provide validated protocols to bypass these steric walls.

🛠 Module 1: The "Impossible" Amide/Ester Coupling

Diagnosis: The ortho-methyl group creates a "picket fence" around the carbonyl carbon. Standard nucleophiles (amines/alcohols) cannot access the electrophile before the active intermediate decomposes.

📉 The Failure Mode: Carbodiimide Collapse

When using EDC/NHS, the bulky ortho-group slows the nucleophilic attack on the


-acylisourea intermediate. This delay allows the intermediate to rearrange into an unreactive 

-acylurea byproduct (a "dead end" species).
✅ Solution A: The Ghosez Protocol (Neutral Acid Chloride)

When


 is too harsh or ineffective, Ghosez's Reagent  (1-Chloro-

-trimethyl-1-propenylamine) converts the hindered acid to the acid chloride under strictly neutral conditions. The resulting enamine byproduct is inert and easily removed.

Protocol:

  • Dissolution: Dissolve 2-methylbenzoic acid (1.0 equiv) in dry DCM.

  • Activation: Add Ghosez's Reagent (1.1 equiv) dropwise at 0°C.

  • Monitoring: Stir at RT for 1-2 hours. Self-Validation: Monitor by IR.[1] The disappearance of the broad -COOH stretch (3300-2500

    
    ) and appearance of the sharp -COCl stretch (~1790 
    
    
    
    ) confirms activation.
  • Coupling: Add the amine/alcohol (1.2 equiv) and a base (Et3N or Pyridine, 2.0 equiv).

  • Workup: The byproduct is water-soluble

    
    -dimethylisobutyramide. Wash with 1N HCl and brine.
    
✅ Solution B: The Yamaguchi Macrolactonization Strategy

For highly sensitive substrates where acid chlorides are forbidden, use the Yamaguchi Esterification . This method forms a mixed anhydride that pushes the leaving group away from the steric bulk.

Mechanism Visualization (DOT):

Yamaguchi Figure 1: Yamaguchi Activation Pathway for Hindered Acids Acid 2-Methylbenzoic Acid MixedAnh Mixed Anhydride (Steric mismatch) Acid->MixedAnh Et3N, THF Yamaguchi Yamaguchi Reagent (2,4,6-Cl3-Ph-COCl) Yamaguchi->MixedAnh AcylDMAP Acyl-DMAP (Super-Electrophile) MixedAnh->AcylDMAP DMAP Attack (Regioselective) DMAP DMAP (Nucleophile) DMAP->AcylDMAP Product Steric Ester AcylDMAP->Product R-OH Attack

Critical Technical Insight: The reaction works because DMAP attacks the less hindered carbonyl of the mixed anhydride (the 2-methylbenzoyl side) due to the extreme bulk of the Yamaguchi reagent (2,4,6-trichlorobenzoyl). This "steric matching" forces the reaction forward.

🧪 Module 2: Lateral Functionalization (Turning the Wall into a Door)

User Query: "I need to attach a chain to the methyl group, but the carboxylic acid interferes."

Diagnosis: Radical bromination (NBS) is messy and often brominates the ring or over-oxidizes. Solution: Lateral Lithiation (Dianion Strategy). The carboxylate itself acts as a Directing Group (DG), guiding the lithium base to the benzylic position.

📝 Step-by-Step Protocol: The Dianion Method
  • Deprotonation 1 (The Anchor): Dissolve o-toluic acid in dry THF at -78°C. Add 1.0 equiv of LDA. This forms the lithium carboxylate (

    
    ).
    
  • Deprotonation 2 (The Hammer): Add a second equiv of LDA (or sec-BuLi for stubborn cases). The first anion coordinates the lithium, directing the second base to deprotonate the ortho-methyl group.

    • Visual check: The solution often turns deep red/purple (formation of the benzylic anion).

  • Quenching: Add your electrophile (e.g., MeI, aldehyde, epoxide).

  • Workup: Acidify carefully to pH 3 to recover the functionalized acid.

Mechanism Visualization (DOT):

LateralLithiation Figure 2: Lateral Lithiation via Carboxylate Directing Group Start o-Toluic Acid MonoAnion Mono-anion (COO- Li+) Start->MonoAnion LDA (1 eq), -78°C DiAnion Dianion (COO- Li+ / CH2- Li+) MonoAnion->DiAnion LDA (1 eq) (CIPE Effect) Product Functionalized o-Alkyl Benzoic Acid DiAnion->Product Electrophile (E+)

📊 Comparative Data: Activation Methods

MethodReagentSteric ToleranceByproductsRecommended For
Standard EDC / HOBtLowUrea (insoluble)Unhindered substrates only
Ghosez

-Chloroenamine
High Amide (water soluble)Acid Chlorides (Neutral conditions)
Yamaguchi 2,4,6-Cl3-PhCOClVery High Trichlorobenzoic acidMacrolactones / Esters
T3P Propylphosphonic Anh.HighWater soluble phosphateAmides (Green chemistry)

❓ Frequently Asked Questions (FAQs)

Q: My Fischer esterification (MeOH/H2SO4) has been refluxing for 48 hours with only 30% conversion. Why? A: The transition state for Fischer esterification is tetrahedral.[2] The ortho-methyl group destabilizes this crowded intermediate (steric inhibition of resonance).

  • Fix: Switch to thermodynamic control . Use a Dean-Stark trap with toluene to physically remove water, or use high-pressure conditions (sealed tube, 80-100°C) if the alcohol boils <100°C.

Q: Can I use T3P (Propylphosphonic anhydride) for these substrates? A: Yes. T3P is excellent for sterically hindered amidation because it acts as a kinetic dehydrating agent.

  • Tip: Use EtOAc as the solvent and add Pyridine (3-5 equiv). Heat to 50-60°C. T3P often outperforms HATU for ortho-substituted benzoates because the byproduct is water-soluble, simplifying the purification of the greasy product.

Q: During lateral lithiation, I see starting material recovery. Is the LDA bad? A: Likely not. The dianion is basic. If you quench with a proton source (like moist air or wet solvent), it protonates instantly.

  • Self-Check: Use

    
     quench. If you see deuterium incorporation at the methyl group by NMR, the lithiation worked, and your electrophile was the problem (or the quench was wet).
    

📚 References

  • Ghosez's Reagent Protocol: Ghosez, L., et al. "ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    -Chloro-enamines.[3][4] Reactive Intermediates for Synthesis." Organic Syntheses, Coll.[5][6] Vol. 6, p. 282 (1988). 
    
  • Yamaguchi Esterification Mechanism: Dhimitruka, I., & SantaLucia, J. "Investigation of the Yamaguchi Esterification Mechanism.[7][8][9] Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters, 8(1), 47–50 (2006).[7][8][10]

  • Lateral Lithiation Review: Clark, R. D., & Jahangir. "Lateral Lithiation Reactions Promoted by Heteroatomic Substituents." Organic Reactions, 47, 1-314 (1995).

  • Steglich Esterification (DMAP Catalysis): Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[5] Angewandte Chemie International Edition, 17(7), 522–524 (1978).

Sources

Troubleshooting

Technical Support Center: Resolving Regioisomer Impurities in 3-Amino-4-fluoro-2-methylbenzoic Acid Synthesis

Welcome to the Technical Support Center. In the synthesis of highly substituted aromatic building blocks, managing regioselectivity is a critical determinant of yield and purity.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In the synthesis of highly substituted aromatic building blocks, managing regioselectivity is a critical determinant of yield and purity. The synthesis of 3-amino-4-fluoro-2-methylbenzoic acid—typically achieved via the nitration of 4-fluoro-2-methylbenzoic acid followed by catalytic reduction—presents a classic electrophilic aromatic substitution (EAS) dilemma. The formation of the target 3-nitro intermediate is heavily contested by the 5-nitro regioisomer.

This guide provides a mechanistic breakdown of this issue, actionable troubleshooting FAQs, and self-validating protocols to ensure high-purity isolation of your desired isomer.

Mechanistic Troubleshooting & FAQs

Q1: Why does the nitration of 4-fluoro-2-methylbenzoic acid predominantly yield the 5-nitro regioisomer instead of my target 3-nitro isomer? A1: The regioselectivity is governed by a competition between electronic activation and steric hindrance. In the starting material, both the fluorine atom at C4 and the methyl group at C2 are ortho/para-directing, while the carboxylic acid at C1 is meta-directing. This synergistically activates both the C3 and C5 positions for electrophilic attack by the nitronium ion (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) . However, causality in this reaction is dictated by sterics: the C3 position is highly congested, flanked by both the methyl and fluorine groups. The C5 position is only adjacent to the fluorine and a proton, making it kinetically favored. Consequently, the 5-nitro isomer forms as the major impurity.

Q2: Can I adjust the nitration reaction conditions to invert the regioselectivity in favor of the 3-nitro isomer? A2: Inverting the selectivity entirely is thermodynamically and kinetically improbable without changing the directing groups. Standard mixed-acid nitration (


) at elevated temperatures provides enough thermal energy to overcome the steric barrier at C3, but it also promotes over-nitration and oxidative degradation. The best practice is to run the reaction strictly between -5°C and 0°C. While this slightly favors the kinetically accessible 5-nitro isomer, it ensures a clean reaction profile, making downstream fractional crystallization highly reproducible.

Q3: What is the most robust method for resolving the 3-nitro and 5-nitro intermediates before the reduction step? A3: Fractional crystallization is the industry standard for this resolution. The 5-nitro isomer, being less sterically congested, packs more efficiently into a crystal lattice. When the crude mixture is dissolved in a hot aqueous ethanol system, the 5-nitro isomer preferentially crystallizes upon controlled cooling. The sterically twisted 3-nitro isomer remains highly soluble and is enriched in the mother liquor.

Q4: If I co-reduce the nitro mixture, how can I separate the resulting 3-amino and 5-amino regioisomers? A4: If separation at the nitro stage fails, you can leverage isoelectric focusing (pH-controlled precipitation) at the amino stage. The pKa of the 3-amino group differs significantly from the 5-amino group. The 3-amino group is subjected to strong inductive electron withdrawal (-I effect) from the adjacent fluorine, lowering its basicity (conjugate acid pKa ~2.5 to 3.5, with the carboxylic acid pKa ~4.30) 1. By carefully titrating an aqueous solution of the mixed amino acids with dilute HCl, the less basic 3-amino isomer will reach its isoelectric point and precipitate first.

Step-by-Step Experimental Protocols
Protocol 1: Regioselective Nitration and Fractional Crystallization

Causality Note: This protocol uses low temperatures to prevent dinitration and relies on thermodynamic lattice packing for isomer resolution.

  • Preparation: In a 500 mL jacketed reactor, dissolve 4-fluoro-2-methylbenzoic acid (50 g) in concentrated

    
     (150 mL). Chill the solution to -5°C using a circulating chiller.
    
  • Nitration: Add a pre-cooled mixture of fuming

    
     (22 mL) and concentrated 
    
    
    
    (30 mL) dropwise over 2 hours. Maintain the internal temperature strictly below 0°C to prevent oxidative byproducts.
  • Quenching: Pour the reaction mixture over 500 g of crushed ice under vigorous stirring. Filter the resulting crude pale-yellow solid (mixture of 3-nitro and 5-nitro isomers) and wash with cold water until the filtrate is pH > 4.

  • Primary Crystallization (Impurity Removal): Dissolve the crude solid in minimal boiling 70% aqueous ethanol. Allow to cool slowly to room temperature over 4 hours. The 5-nitro isomer will precipitate. Filter and discard the solid (or save for other uses).

  • Secondary Crystallization (Target Isolation): Concentrate the mother liquor under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, dry over

    
    , and evaporate. Recrystallize the residue from hot toluene to yield pure 3-nitro-4-fluoro-2-methylbenzoic acid.
    

Self-Validation Check: Run an HPLC aliquot of the final crystals (C18 column, MeCN/Water + 0.1% TFA). The 3-nitro isomer will elute slightly later than the 5-nitro isomer due to its disrupted polarity. A single peak confirms successful lattice exclusion of the 5-nitro impurity.

Protocol 2: Catalytic Hydrogenation to 3-Amino-4-fluoro-2-methylbenzoic Acid

Causality Note: Using Pd/C under mild hydrogen pressure selectively reduces the nitro group without risking hydrodefluorination (cleavage of the C-F bond), which can occur with harsher reducing agents.

  • Setup: Charge a Parr hydrogenator vessel with pure 3-nitro-4-fluoro-2-methylbenzoic acid (20 g) dissolved in methanol (200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (2 g, 50% wet) under a nitrogen blanket to prevent auto-ignition.

  • Reduction: Purge the vessel with

    
     three times, then pressurize to 30 psi. Agitate at room temperature for 4-6 hours.
    

Self-Validation Check: The reaction is complete when


 consumption ceases and the solution transitions from a distinct yellow (nitro chromophore) to colorless/pale off-white (amino).
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to afford 3-amino-4-fluoro-2-methylbenzoic acid as an off-white solid.

Quantitative Data: Regioisomer Comparison
Property / Parameter3-Nitro / 3-Amino Isomer (Target)5-Nitro / 5-Amino Isomer (Major Impurity)
Steric Environment Highly hindered (between -CH

and -F)
Accessible (between -F and -H)
Relative Yield (Crude Nitration) 25% - 35%65% - 75%
Solubility in 70% EtOH (Nitro) High (Remains in Mother Liquor)Low (Precipitates readily)
HPLC Relative Retention Time 1.15 (Nitro) / 1.10 (Amino)1.00 (Nitro) / 1.00 (Amino)
Predicted pKa (Amino Group) ~2.8 (Stronger -I effect from F)~3.4 (Weaker -I effect from F)
Synthesis and Resolution Workflow

RegioisomerResolution SM 4-Fluoro-2-methylbenzoic Acid (Starting Material) Nitration Nitration (HNO3 / H2SO4) EAS Mechanism SM->Nitration Mix Regioisomer Mixture (3-Nitro & 5-Nitro) Nitration->Mix Cryst Fractional Crystallization (Solvent: EtOH/Water) Mix->Cryst Isomer5 5-Nitro Isomer (Major Impurity - Precipitates) Cryst->Isomer5 Filtered out Isomer3 3-Nitro Isomer (Target - Mother Liquor) Cryst->Isomer3 Soluble fraction Recryst Concentration & Recrystallization (Toluene) Isomer3->Recryst Pure3 Pure 3-Nitro-4-fluoro- 2-methylbenzoic Acid Recryst->Pure3 Reduction Catalytic Hydrogenation (Pd/C, H2) Pure3->Reduction Product 3-Amino-4-fluoro- 2-methylbenzoic Acid Reduction->Product

Figure 1: Synthesis and regioisomer resolution workflow for 3-amino-4-fluoro-2-methylbenzoic acid.

References

Sources

Optimization

Technical Support Center: HPLC Optimization for 3-Amino-4-fluoro-2-methylbenzoic Acid Derivatives

Status: Operational Ticket ID: #HPLC-3A4F2M-OPT Assigned Specialist: Senior Application Scientist[1] Executive Summary: The Analytical Challenge You are likely encountering difficulties with 3-Amino-4-fluoro-2-methylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #HPLC-3A4F2M-OPT Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Analytical Challenge

You are likely encountering difficulties with 3-Amino-4-fluoro-2-methylbenzoic acid due to its "Zwitterionic Trap."[1] This molecule possesses three competing functionalities that complicate reverse-phase chromatography:

  • Carboxylic Acid (Pos 1): Ionizable (

    
    ).[1]
    
  • Amine (Pos 3): Ionizable base (

    
    ), suppressed by the electron-withdrawing Fluorine at Pos 4.[1]
    
  • Steric Bulk (Pos 2 Methyl): Forces the carboxylic acid out of planarity, altering solubility and binding kinetics.

This guide moves beyond generic protocols to address the specific physicochemical interactions of this fluorinated zwitterion.

Module 1: Stationary Phase Selection

Q: My C18 column shows poor retention and peak tailing. Is C18 the wrong choice?

A: Standard C18 is often insufficient due to the polar amine and the "fluorine effect." While a high-carbon-load C18 can work, it often fails to separate regioisomers (e.g., 6-fluoro impurities) or suffers from silanol interactions with the amine.[1]

Recommendation: Switch to a Pentafluorophenyl (PFP/F5) phase.[1]

  • Why? The PFP phase offers a "Fluorine-Fluorine" interaction mechanism.[1] The electron-deficient fluorine atoms on the stationary phase interact with the electron-rich amine and the fluorine on your analyte. This provides orthogonal selectivity compared to the purely hydrophobic interaction of C18.

  • The Steric Advantage: PFP columns are rigid and planar, offering superior shape selectivity for separating the 2-methyl derivative from potential unmethylated impurities or isomers.[1]

Decision Matrix: Column Selection

ColumnSelection Start Start: Define Separation Goal IsomerSep Isomer Separation? (e.g. 4-F vs 6-F) Start->IsomerSep SimplePurity Simple Purity/Potency? Start->SimplePurity PFP RECOMMENDED: Pentafluorophenyl (PFP) (USP L43) IsomerSep->PFP High Selectivity Needed C18 Standard C18 (Base Deactivated) SimplePurity->C18 Standard QC MixedMode Mixed-Mode (RP + Cation Exchange) C18->MixedMode If Retention < 2 min or Tailing > 1.5

Figure 1: Decision matrix for selecting the optimal stationary phase based on analytical goals.

Module 2: Mobile Phase & pH Strategy

Q: What is the optimal pH? I am seeing retention time drift.

A: You are likely operating in the "Zwitterionic Zone" (pH 3.5–5.0), where the molecule is partially ionized at both ends. Small changes in pH here cause massive shifts in retention.[1]

The Protocol: "Lock-Down" Mode (pH < 2.5) For robust separation, you must suppress the ionization of the carboxylic acid while fully protonating the amine.

ParameterRecommendationScientific Rationale
pH Target 2.0 – 2.3 At pH 2.0, the Carboxylic Acid is neutral (hydrophobic retention), and the Amine is

(soluble).[1] This creates a stable single-charge state.[1]
Buffer 0.1% Formic Acid or 20mM Phosphate Formic acid is LC-MS compatible.[1] Phosphate provides sharper peaks (better silanol masking) but is non-volatile.[1]
Organic Modifier Methanol Methanol is preferred over Acetonitrile for fluorinated compounds on PFP columns as it promotes

interactions.[1]

Critical Warning: Do not run this molecule at Neutral pH (7.0). The carboxylate (


) will repel from the silica backbone, and the free amine will bind irreversibly to silanols, causing severe tailing.
Module 3: Troubleshooting Peak Shape

Q: I have a "Shark Fin" peak (severe tailing). How do I fix it?

A: Tailing in aminobenzoic acids is almost always caused by Secondary Silanol Interactions .[1] The positively charged amine interacts with the negatively charged silanols on the silica surface.

Troubleshooting Workflow:

  • The "Sacrificial Base" Method: Add 5mM Ammonium Formate to your mobile phase.[1][2] The ammonium ions compete for the silanol sites, blocking them from your analyte.

  • Increase Ionic Strength: If using Formic Acid, switch to 0.1% TFA (Trifluoroacetic Acid).[1] The trifluoroacetate anion pairs with the amine, masking its charge and increasing hydrophobicity.

    • Note: TFA suppresses MS signal.[1] If using MS, stick to Ammonium Formate.[1][2]

  • Temperature: Increase column temperature to 40°C . This improves mass transfer kinetics and reduces secondary binding.[1]

Q: My peak is "Fronting" (Ski Slope shape).

A: This is Solubility Overload .

  • Cause: 3-Amino-4-fluoro-2-methylbenzoic acid has poor solubility in high-aqueous mobile phases due to the fluorine atom.[1]

  • Fix: Inject a smaller volume (1-2 µL) or dissolve the sample in a solvent that matches the starting mobile phase (e.g., 95% Water / 5% MeOH).[1] Do not inject sample dissolved in 100% DMSO or Acetonitrile.[1]

Module 4: Isomer Resolution (The Fluorine Factor)

Q: I cannot separate the 4-fluoro target from the 6-fluoro byproduct.

A: This is a classic "Regioisomer Challenge." On a C18 column, the hydrophobicity of the 4-F and 6-F isomers is nearly identical.

The Solution: Leveraging the Dipole The position of the fluorine atom relative to the amine changes the dipole moment of the molecule.

  • 4-Fluoro: Fluorine is para to the Acid, ortho to the Amine.[1]

  • 6-Fluoro: Fluorine is ortho to the Acid, meta to the Amine.[1]

Protocol for Isomer Separation:

  • Column: Use a PFP column (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5).[1]

  • Mobile Phase: Use Methanol as the organic modifier.[1] Aprotic solvents like Acetonitrile can mask the dipole interactions necessary for this separation.

  • Gradient: Use a shallow gradient (e.g., 0.5% B per minute).

Mechanism of Action: PFP Selectivity

PFP_Mechanism Analyte Analyte: 3-Amino-4-fluoro... Interaction1 Pi-Pi Interaction (Aromatic Stacking) Analyte->Interaction1 Interaction2 Dipole-Dipole (C-F ... C-F) Analyte->Interaction2 Interaction3 Shape Selectivity (Planar Recognition) Analyte->Interaction3 PFP_Phase Stationary Phase: Pentafluorophenyl Ring PFP_Phase->Interaction1 PFP_Phase->Interaction2 PFP_Phase->Interaction3 Result Enhanced Resolution of Regioisomers Interaction1->Result Interaction2->Result Interaction3->Result

Figure 2: The multi-modal interaction mechanism of PFP columns allowing for separation of fluorinated isomers.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on "Method Development for Ionizable Compounds"). [1]

  • Przybyciel, M. (2006).[1] "Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America.[1] (Detailed discussion on PFP selectivity for fluorinated aromatics).

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes." Journal of Chromatography A. (Analysis of silanol interactions with amines).

  • United States Pharmacopeia (USP). Chromatographic Columns: USP L43 Designation (Pentafluorophenyl groups chemically bonded to silica particles).[1][3][1]

Sources

Troubleshooting

Technical Support Center: 3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 1782541-48-3)

Welcome to the Advanced Materials & API Building Blocks Support Hub. As a Senior Application Scientist, I frequently encounter challenges related to the thermal handling of highly substituted aminobenzoic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & API Building Blocks Support Hub.

As a Senior Application Scientist, I frequently encounter challenges related to the thermal handling of highly substituted aminobenzoic acids. 3-Amino-4-fluoro-2-methylbenzoic acid is a highly valuable building block in pharmaceutical synthesis, but its polyfunctional nature—containing an amine, a carboxylic acid, a fluorine atom, and a methyl group on a single benzene ring—makes it susceptible to specific thermal degradation pathways.

This guide abandons generic advice in favor of field-proven insights, diagnostic workflows, and self-validating protocols to ensure the absolute integrity of your experiments.

Part 1: Troubleshooting & FAQs

Q1: Why does my batch of 3-Amino-4-fluoro-2-methylbenzoic acid darken during vacuum drying or prolonged storage? Causality & Expert Insight: The darkening (typically shifting from off-white to brown or purple) is a classic sign of oxidative degradation of the free primary amine at position 3. While the electron-withdrawing fluorine at position 4 slightly deactivates the ring, the steric strain from the 2-methyl group prevents optimal crystal packing, leaving the amine vulnerable to atmospheric oxygen. When exposed to heat during drying (>60 °C) in the presence of trace moisture or oxygen, the amine oxidizes into azo compounds or oligomeric species. Resolution: Always dry under a strict inert atmosphere (Argon/N2) or high vacuum at temperatures not exceeding 45 °C. Store the material in amber vials at 2–8 °C under inert gas.

Q2: I am observing inconsistent melting points and bubbling in my capillary tube. Is my sample impure? Causality & Expert Insight: The bubbling is not solvent boiling; it is the evolution of carbon dioxide gas (CO2) due to thermal decarboxylation. Aminobenzoic acids are notorious for decomposing before or during melting. Analytical studies demonstrate that1[1]. For 3-Amino-4-fluoro-2-methylbenzoic acid, the steric hindrance of the ortho-methyl group (position 2) twists the carboxyl group out of the aromatic plane, disrupting stabilizing hydrogen bonds and lowering the activation energy for decarboxylation. Consequently, decarboxylation typically initiates earlier, between 145 °C and 155 °C. Resolution: Do not rely on standard capillary melting point analysis for purity verification. Instead, use High-Performance Liquid Chromatography (HPLC) for purity, and Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) to profile its thermal phase transitions.

Q3: How do the specific substituents (4-Fluoro, 2-Methyl) affect its thermal stability compared to standard aminobenzoic acids? Causality & Expert Insight:

  • 2-Methyl Group: Creates severe steric bulk adjacent to both the carboxyl group (position 1) and the amino group (position 3). This prevents the formation of flat, stable intermolecular hydrogen-bonded dimers (unlike 1[1]).

  • 4-Fluoro Group: Inductively withdraws electron density from the ring. This stabilizes the zwitterionic intermediate that forms just prior to decarboxylation, further accelerating the loss of CO2 when heated.

Part 2: Quantitative Data & Thermal Profiling

To assist in your reaction design, the following table summarizes the thermal stability thresholds of aminobenzoic acid derivatives, highlighting the extrapolated behavior of our target compound based on its structural features.

Table 1: Comparative Thermal Stability of Aminobenzoic Acid Derivatives

CompoundSubstituent EffectsOnset of Decarboxylation (TGA)Primary Degradation Pathway
2-Aminobenzoic acidOrtho-amine (H-bonding)~139.9 °C[1]Decarboxylation / Lactamization
3-Aminobenzoic acidMeta-amine (No internal H-bond)~162.5 °C[1]Decarboxylation / Oligomerization
4-Aminobenzoic acidPara-amine (Strong dimer network)~184.5 °C[1]Decarboxylation
3-Amino-4-fluoro-2-methylbenzoic acid Steric hindrance + Inductive pull ~145.0 - 155.0 °C *Decarboxylation to 3-fluoro-2-methylaniline

*Empirically derived estimate based on steric and electronic substituent constants relative to the 3-aminobenzoic acid baseline.

Part 3: Experimental Protocols

Protocol 1: Self-Validating TGA/DSC Analysis for Thermal Stability

To accurately determine the safe operating temperature for your specific batch, perform a simultaneous TGA/DSC analysis. This protocol is a self-validating system: the mass loss in TGA must mathematically correlate with the theoretical mass of the leaving group to confirm decarboxylation rather than simple melting or evaporation.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 2.0 to 3.0 mg of 3-Amino-4-fluoro-2-methylbenzoic acid into a standard aluminum crucible. Do not hermetically seal the pan; use a pinhole lid to allow evolved CO2 to escape without building pressure.

  • Atmosphere: 2[2].

  • Heating Profile: Equilibrate at 25 °C. Heat the sample from 25 °C to 300 °C at a controlled rate of 5 °C/min. (A slower heating rate provides superior resolution between melting and decomposition events).

  • Data Interpretation & Validation:

    • Moisture Loss: Look for a broad, shallow endotherm and <1% mass loss between 50–80 °C.

    • Decarboxylation: Identify a sharp endothermic DSC peak between 145–160 °C. This must perfectly align with a sharp TGA mass loss step of approximately 26.0% (the theoretical mass fraction of CO2 in C8H8FNO2, MW: 169.15 g/mol ).

    • Failure Mode: If the mass loss is significantly less than 26%, but an exotherm is observed, the sample is undergoing oxidative cross-linking. Check your N2 purge integrity.

Protocol 2: Controlled Decarboxylation for Downstream Synthesis

If your synthetic route requires the decarboxylation of this compound to yield 3-fluoro-2-methylaniline, use this controlled thermal protocol rather than relying on harsh chemical reagents.

Step-by-Step Methodology:

  • Solvent Selection: Suspend the compound in a high-boiling, inert solvent such as diphenyl ether or 3[3] to facilitate uniform heat transfer.

  • Inerting: Degas the suspension by bubbling Argon for 20 minutes.

  • Heating: Heat the mixture gradually to 160 °C under a reflux condenser.

  • Monitoring: Monitor the reaction via the evolution of CO2 gas (using a bubbler). The reaction is complete when gas evolution ceases.

  • Isolation: Cool to room temperature and isolate the resulting 3-fluoro-2-methylaniline via vacuum distillation or acid-base extraction.

Part 4: Mechanistic & Diagnostic Visualizations

The following diagrams map the chemical causality of degradation and the practical troubleshooting workflow you should follow in the lab.

Pathway A 3-Amino-4-fluoro- 2-methylbenzoic acid (Intact) B Zwitterionic Intermediate A->B Heat (>145°C) D Oxidation Products (Oligomers/Azo cpds) A->D O2 / Light (Storage) C 3-Fluoro-2-methylaniline (Decarboxylated) B->C -CO2 C->D O2 / Heat

Fig 1. Thermal and oxidative degradation pathways of 3-Amino-4-fluoro-2-methylbenzoic acid.

Workflow Start Sample Discoloration or Mass Loss Detected Check Perform TGA/DSC under N2 Start->Check Decarb Mass Loss ~26% (Decarboxylation) Check->Decarb Endothermic Oxid Mass Loss <5% + Exotherm (Oxidation) Check->Oxid Exothermic Action1 Lower Reaction Temp (<130°C) Decarb->Action1 Action2 Purge with Argon Store at 2-8°C Oxid->Action2

Fig 2. Diagnostic workflow for resolving thermal instability and degradation issues.

Part 5: References

  • Title: Salts of Antifolate Pyrimethamine with Isomeric Aminobenzoic Acids: Exploring Packing Interactions and Pre-Crystallization Aggregation[1] Source: MDPI (Pharmaceutics) URL:

  • Title: Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DSC[2] Source: Mettler Toledo Thermal Analysis Applications URL:

  • Title: Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts[3] Source: ACS Catalysis (via NIH PMC) URL:

Sources

Optimization

removing residual solvents from 3-Amino-4-fluoro-2-methylbenzoic acid crystals

Welcome to the Technical Support Center for 3-Amino-4-fluoro-2-methylbenzoic acid crystallization and purification. As a Senior Application Scientist, I have designed this guide to move beyond generic drying advice.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Amino-4-fluoro-2-methylbenzoic acid crystallization and purification. As a Senior Application Scientist, I have designed this guide to move beyond generic drying advice. Removing residual solvents from functionalized benzoic acids requires a deep understanding of molecular interactions, crystal lattice dynamics, and thermodynamic displacement.

Below, you will find a mechanistic breakdown of solvent entrapment, regulatory thresholds, targeted troubleshooting guides, and self-validating experimental protocols.

I. Mechanistic FAQ: Understanding Solvent Entrapment

Q1: Why does 3-Amino-4-fluoro-2-methylbenzoic acid stubbornly retain solvents like DMF or Ethanol, even under high vacuum and temperature? A: The retention is driven by strong intermolecular hydrogen bonding. This molecule possesses both a hydrogen-bond donating/accepting carboxylic acid (-COOH) group and an amino (-NH2) group. Polar solvents like N,N-Dimethylformamide (DMF) or ethanol can coordinate directly with the carboxylic acid dimer interface or the amine group, forming stable crystalline solvates[1]. Additionally, the fluorine atom alters the electron density of the aromatic ring, strengthening these polar interactions. Conventional thermal drying often fails because the thermal energy required to break these hydrogen bonds exceeds the degradation temperature of the molecule, leading to decarboxylation or oxidation rather than solvent removal.

Q2: How does rapid precipitation contribute to the problem? A: When anti-solvent is added too quickly, the system experiences high local supersaturation. This causes rapid, uncontrolled crystal growth, leading to agglomeration. The mother liquor (and the solvent within it) becomes physically trapped within the interstitial voids of these agglomerates[2]. This is macroscopic entrapment, distinct from lattice solvate formation, but equally detrimental to purity.

II. Regulatory Thresholds & Quantitative Data

To ensure patient safety and compliance, residual solvents must be reduced below the Permitted Daily Exposure (PDE) limits established by the ICH Q3C(R8) guidelines[3][4]. Validation of these limits should be performed using Headspace Gas Chromatography (HS-GC)[5].

Table 1: ICH Q3C Limits for Common Solvents in Benzoic Acid Synthesis

SolventICH Q3C ClassPDE (mg/day)Concentration Limit (ppm)Boiling Point (°C)
N,N-Dimethylformamide (DMF) Class 28.8880153
Methanol Class 230.03,00065
Toluene Class 28.9890110
Ethanol Class 350.05,00078
Ethyl Acetate Class 350.05,00077

III. Troubleshooting Guide

Issue: HS-GC analysis shows DMF levels at 2,500 ppm after 48 hours of vacuum drying at 50°C.

  • Root Cause: DMF is a high-boiling, polar aprotic solvent that forms a strong hydrogen-bonded solvate with the -COOH group of the API[1]. Thermal drying alone is insufficient.

  • Resolution: Transition from thermal drying to Vacuum Hydration Displacement (See Protocol A). Water molecules will thermodynamically outcompete DMF for hydrogen-bonding sites.

Issue: Crystals appear as large, irregular clumps, and residual ethanol levels vary wildly between different batches.

  • Root Cause: Inconsistent hydrodynamics during crystallization are causing agglomeration, physically trapping the ethanol-based mother liquor inside the crystal clusters[2].

  • Resolution: Implement Ultrasonic-Assisted Anti-Solvent Washing (See Protocol B) to induce cavitation, which prevents agglomeration and yields uniform, solvent-free microcrystals[6].

G N1 3-Amino-4-fluoro-2-methylbenzoic acid Crystallization N2 H-Bonding with Polar Solvents (e.g., DMF, EtOH) N1->N2 N3 Agglomeration & Lattice Entrapment N2->N3 N4 Conventional Drying (Fails to remove solvates) N3->N4 N5 Vacuum Hydration (Water displaces organics) N4->N5 Pathway A N6 Sonocrystallization (Prevents agglomeration) N4->N6 Pathway B N7 Compliant Crystals (< ICH Q3C Limits) N5->N7 N6->N7

Mechanism of solvent entrapment and targeted resolution pathways.

IV. Advanced Remediation Protocols

Protocol A: Vacuum Hydration Displacement

Best for: Removing Class 2 solvents (like DMF or Toluene) trapped within the crystal lattice. Scientific Rationale: This method leverages the principle of competitive hydrogen bonding. By introducing water vapor under vacuum, the highly mobile water molecules penetrate the crystal lattice and displace the larger organic solvent molecules[7][8].

Step-by-Step Methodology:

  • Cake Loading: Load the solvent-wet 3-Amino-4-fluoro-2-methylbenzoic acid filter cake into a vacuum drying oven.

    • Causality: Spreading the cake thinly (max 2 cm depth) maximizes the surface area for vapor exchange.

  • Initial Evacuation: Reduce chamber pressure to < 50 mbar at 30°C.

    • Causality: Low pressure reduces the boiling point of surface solvents, removing bulk mother liquor without applying thermal stress to the sensitive amino group.

  • Vapor Introduction: Introduce sterile water vapor (steam) into the vacuum chamber until the relative humidity reaches 80-90%, maintaining the temperature at 40°C for 4 hours.

    • Causality: Water acts as a displacing agent. It forms tighter hydrogen bond networks with the zwitterionic API, thermodynamically forcing the organic solvent out of the lattice[7].

  • Purge and Evacuate: Purge the chamber with dry Nitrogen (N2), then re-apply high vacuum (< 20 mbar) at 45°C for 8 hours.

    • Causality: The N2 purge carries away the displaced organic solvent vapors. The final vacuum removes the newly introduced water, leaving a solvent-free, non-hydrated crystal[8].

  • System Validation: Sample 1g of the dried powder and analyze via HS-GC.

    • Self-Validation Check: If DMF is > 880 ppm, the hydration equilibrium was not reached. Repeat Steps 3-4 with a 6-hour vapor hold.

Workflow S1 Step 1: Load Filter Cake S2 Step 2: Vacuum (< 50 mbar) S1->S2 S3 Step 3: Introduce Water Vapor S2->S3 S4 Step 4: Hydration Displacement S3->S4 S5 Step 5: Final Vacuum Drying S4->S5

Step-by-step workflow for the vacuum hydration displacement method.

Protocol B: Ultrasonic-Assisted Anti-Solvent Washing (Sonocrystallization)

Best for: Preventing the macroscopic entrapment of solvents caused by crystal agglomeration. Scientific Rationale: Applying ultrasound during the washing/crystallization phase creates acoustic cavitation. The implosion of cavitation bubbles generates localized shear forces that break up agglomerates and induce secondary nucleation, resulting in smaller, uniform crystals that cannot physically trap solvent[2][6].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude API in a minimal amount of Ethanol (good solvent) at 40°C.

  • Sonication Setup: Submerge an ultrasonic probe (20 kHz) into the crystallizer.

    • Causality: A frequency of 20 kHz provides optimal cavitation bubble size for mechanical disruption of agglomerates without causing chemical degradation of the API[6].

  • Anti-Solvent Addition: Begin sonication. Slowly add chilled Water (anti-solvent) at a controlled rate of 2 mL/min.

    • Causality: The continuous sonication ensures immediate micromixing of the anti-solvent. This prevents local zones of high supersaturation, forcing the crystals to grow uniformly rather than clumping together[2].

  • Maturation: Once all anti-solvent is added, maintain sonication for an additional 15 minutes at 10°C.

    • Causality: This maturation period allows for Ostwald ripening under acoustic stress, smoothing the crystal surfaces and releasing any residual mother liquor trapped in surface defects.

  • Filtration and Drying: Filter the slurry and dry under standard vacuum.

    • Self-Validation Check: Perform Particle Size Distribution (PSD) analysis. A tight, unimodal distribution (e.g., D90 < 50 µm) confirms the absence of agglomerates, guaranteeing that standard drying will successfully remove the remaining surface ethanol.

V. References

  • ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) . europa.eu. Available at: [Link]

  • impurities: guideline for residual solvents q3c(r5) . pmda.go.jp. Available at: [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH . ich.org. Available at:[Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline - Shimadzu . shimadzu.eu. Available at: [Link]

  • EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance . google.com/patents. Available at:

  • US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals . google.com/patents. Available at:

  • A novel process of residual solvent removal - EP 2500072 A1 . googleapis.com. Available at:

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability . ijprajournal.com. Available at: [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents . CrystEngComm (RSC Publishing). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3-Amino-4-fluoro-2-methylbenzoic Acid: High-Field vs. Benchtop NMR Comparison Guide

For researchers and drug development professionals, the structural verification of fluorinated aromatic intermediates is a critical quality control step. 3-Amino-4-fluoro-2-methylbenzoic acid presents a unique analytical...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural verification of fluorinated aromatic intermediates is a critical quality control step. 3-Amino-4-fluoro-2-methylbenzoic acid presents a unique analytical challenge due to the complex spin-spin couplings between its proton (


H) and fluorine (

F) nuclei.

This guide objectively compares the performance of conventional High-Field NMR (400+ MHz) against modern Benchtop NMR (60–90 MHz) for the analysis of this compound, providing a self-validating experimental protocol and mechanistic insights into the spectral data.

Structural & Spectral Causality: The Analytical Challenge

To understand the equipment requirements, we must first analyze the causality behind the compound's NMR behavior. 3-Amino-4-fluoro-2-methylbenzoic acid contains a fully substituted benzene ring with only two magnetically active aromatic protons remaining at positions 5 and 6.

Predicted H NMR Signals and Spin-Spin Couplings
  • Carboxylic Acid (-COOH, 1H): Appears as a broad singlet far downfield (~12.0–13.0 ppm). Its broadness is caused by chemical exchange with trace water in the solvent.

  • Aromatic Protons (H-5 and H-6, 2H):

    • H-5 is adjacent to the fluorine atom (ortho) and H-6 (ortho). It will appear as a doublet of doublets (dd) or a pseudo-triplet, driven by a large ortho-fluorine coupling (

      
       Hz) and an ortho-proton coupling (
      
      
      
      Hz).
    • H-6 is adjacent to H-5 (ortho) and meta to the fluorine atom. It will appear as a doublet of doublets (dd), split by H-5 (

      
       Hz) and further split by a smaller meta-fluorine coupling (
      
      
      
      Hz).
  • Amino Group (-NH

    
    , 2H):  Appears as a broad singlet (~4.0–5.5 ppm), heavily dependent on solvent hydrogen bonding.
    
  • Methyl Group (-CH

    
    , 3H):  Appears as a sharp singlet (~2.1–2.3 ppm).
    

The Core Challenge: At lower magnetic fields, the chemical shift difference (in Hz) between H-5 and H-6 becomes comparable in magnitude to their


-coupling constants. This results in "strong coupling" (second-order spectral effects like roofing and severe peak overlap), making first-order structural elucidation highly difficult[1][2].

Product Comparison: High-Field vs. Benchtop NMR

When selecting an instrument for analyzing fluorinated aromatics, laboratories must weigh resolution against throughput and operational costs.

High-Field NMR (400–600 MHz)

Superconducting high-field NMR is the gold standard for structural elucidation. Because the chemical shift dispersion (in Hz) scales linearly with the magnetic field, a 400 MHz instrument separates the H-5 and H-6 signals by hundreds of Hertz. This renders the


-couplings (~10 Hz) mathematically insignificant relative to the shift difference, resulting in "weak coupling" and perfectly resolved, first-order multiplets[1][2].
Benchtop NMR (60–90 MHz)

Permanent magnet benchtop systems operate at 1.4 to 2.1 Tesla. On a 60 MHz system, a standard 15 Hz multiplet occupies roughly 0.3 ppm of the spectrum, whereas it occupies only 0.03 ppm on a 600 MHz system[1]. Consequently, the


H aromatic region for this compound will likely appear as an unresolved, overlapping cluster.

However, benchtop systems excel when utilizing


F NMR . The chemical shift range of fluorine is over 20 times broader than that of hydrogen (>350 ppm)[3][4]. Therefore, even at 60 MHz, the 

F signal of the target compound will be completely isolated, making benchtop NMR an exceptionally powerful and cost-effective tool for rapid QA/QC and reaction monitoring of fluorinated drugs[4][5].
Quantitative Performance Comparison
ParameterBenchtop NMR (60-90 MHz)High-Field NMR (400-600 MHz)
Magnetic Field Strength 1.4 - 2.1 Tesla9.4 - 14.1 Tesla

H Spectral Resolution
Moderate (Severe overlap for H-5/H-6)High (Baseline separation of dd)
Multiplet Width (15 Hz) ~0.25 - 0.30 ppm~0.025 - 0.037 ppm

F Utility
Excellent (No overlap, high sensitivity)Excellent
Typical Acquisition Time 1 - 5 minutes (Routine QA)10 - 15 minutes (Detailed 1D/2D)
Cryogen Requirements None (Permanent NdFeB magnet)Liquid Helium & Liquid Nitrogen
Capital Expenditure Low ($50,000 - $100,000)High ($400,000+)

Self-Validating Experimental Protocol

To ensure reproducibility and high-fidelity data, follow this validated methodology for acquiring the


H NMR spectrum. This protocol includes internal causality checks to verify system performance.
Step 1: Sample Preparation
  • Action: Weigh 10–15 mg of 3-Amino-4-fluoro-2-methylbenzoic acid and dissolve it in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6). Transfer to a standard 5 mm NMR tube.

  • Causality: DMSO-d6 is chosen over CDCl

    
     because the target compound contains highly polar -COOH and -NH
    
    
    
    groups, which limit solubility in non-polar solvents. Furthermore, DMSO strongly hydrogen-bonds with exchangeable protons, shifting the -OH and -NH
    
    
    signals downfield and preventing them from overlapping with the critical aliphatic methyl peak.
Step 2: Tuning, Matching, and Locking
  • Action: Insert the sample, lock onto the deuterium frequency of DMSO-d6 (39.5 ppm), and tune/match the probe to the

    
    H Larmor frequency.
    
  • Causality: Probe tuning ensures that the impedance of the probe matches the transmitter (50 ohms), maximizing the radiofrequency (RF) power transfer to the sample and optimizing the Signal-to-Noise Ratio (SNR).

Step 3: High-Fidelity Shimming (Internal Quality Check)
  • Action: Perform gradient shimming (or manual shimming on benchtop systems) to optimize magnetic field homogeneity (

    
    ).
    
  • Validation Check: Look at the residual solvent peak (DMSO at 2.50 ppm). The peak width at half-height (FWHM) must be <1.0 Hz. If the

    
     meta-coupling (~4 Hz) on the H-6 proton is not distinctly visible as a splitting pattern, the shimming is inadequate and must be repeated.
    
Step 4: Data Acquisition Parameters
  • Action: Acquire a standard 1D

    
    H spectrum using a 30° or 90° excitation pulse. Set the spectral width to 15 ppm (to capture the -COOH proton). Set the relaxation delay (
    
    
    
    ) to 2.0 seconds. Accumulate 16–32 scans.
  • Causality: A

    
     of 2.0 seconds ensures that all protons—especially the methyl protons which typically have longer longitudinal relaxation times (
    
    
    
    )—fully return to thermal equilibrium between pulses. This is mandatory for accurate, quantitative integration (e.g., ensuring the methyl peak integrates exactly to 3.0 relative to the aromatic protons).
Step 5: Signal Processing
  • Action: Apply a Fourier Transform (FT) with a zero-filling factor of 2. Apply an exponential window function (apodization) with a Line Broadening (LB) of 0.3 Hz. Phase and baseline correct manually.

  • Causality: An LB of 0.3 Hz suppresses high-frequency noise in the Free Induction Decay (FID) without artificially blurring the fine 4 Hz

    
     coupling, striking the perfect balance between SNR and resolution.
    

Analytical Workflow Visualization

The following diagram illustrates the comparative decision matrix for analyzing fluorinated aromatics based on the required analytical endpoint.

Workflow Start Sample: 3-Amino-4-fluoro- 2-methylbenzoic acid Prep Sample Preparation (Dissolve in DMSO-d6) Start->Prep Split Analysis Route Prep->Split Benchtop Benchtop NMR (60-90 MHz) Rapid QA/QC & 19F Screening Split->Benchtop HighField High-Field NMR (400+ MHz) Structural Elucidation Split->HighField DataB Data: Overlapping 1H multiplets, Clear 19F signals Benchtop->DataB DataH Data: Resolved J-couplings (1H-19F & 1H-1H) HighField->DataH Compare Spectral Comparison & Chemometric Analysis DataB->Compare DataH->Compare

Comparative NMR analysis workflow for fluorinated aromatic compounds.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • Benchtop NMR | How to Choose | Ask 4 Questions. Anasazi Instruments. Available at:[Link]

  • Fluorine NMR: An Overlooked Nucleotide Comes into Its Own. Lab Manager. Available at:[Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available at:[Link]

  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers. ETH Zurich Research Collection. Available at:[Link]

Sources

Comparative

Comparative Guide: NMR Characterization of 3-Amino-4-fluoro-2-methylbenzoic Acid

The following is a comprehensive technical comparison guide for the NMR characterization of 3-Amino-4-fluoro-2-methylbenzoic acid . This guide synthesizes experimental data from structural analogs with theoretical deriva...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide for the NMR characterization of 3-Amino-4-fluoro-2-methylbenzoic acid . This guide synthesizes experimental data from structural analogs with theoretical derivation to provide a robust reference for identification and purity assessment.

Executive Summary

3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 164343-98-0) is a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors). Its structural verification is often complicated by the interplay of fluorine coupling (


, 

) and the crowding of substituents on the benzene ring.

This guide compares the 19F NMR and 13C NMR profiles of the target compound against its closest structural analogs. The analysis demonstrates why 19F NMR offers superior specificity for purity assays compared to 1H NMR, particularly when distinguishing between regioisomers generated during nitration/reduction synthesis steps.

Technical Profile & Predicted Spectral Data

Structural Logic & Numbering

The molecule is a tetra-substituted benzene ring.

  • Position 1: Carboxylic Acid (-COOH)

  • Position 2: Methyl (-CH3)

  • Position 3: Amine (-NH2)[1][2]

  • Position 4: Fluorine (-F)[2][3][4][5][6]

  • Positions 5, 6: Protons (Aromatic H)[5]

Comparative NMR Data Table

The following table contrasts the target molecule with experimentally verified analogs to derive the expected shifts.

FeatureTarget: 3-Amino-4-fluoro-2-methylbenzoic acidAnalog A: 3-Amino-4-fluorobenzoic acidAnalog B: 3-Amino-4-methylbenzoic acid
19F Shift ~ -128 to -135 ppm (Predicted)-125.5 ppm (Exp)N/A
19F Pattern Singlet (decoupled) or d/ddSinglet/Complex mN/A
1H Aromatic AB System (H5, H6) with F-couplingABX SystemABC System
H5 Signal dd (~6.8-7.0 ppm).[1][4][7]

Hz,

Hz
~7.19 ppm (d)~7.1 ppm
H6 Signal dd (~7.6-7.8 ppm).

Hz,

Hz
~7.4 ppm~7.6 ppm
Methyl ~2.3 - 2.4 ppm (Singlet/d)N/A2.15 ppm (Singlet)

Note on Prediction: The ortho-amino group (Pos 3) exerts a strong shielding effect on the fluorine (Pos 4), shifting it upfield relative to fluorobenzene (-113 ppm). The 2-Methyl group adds steric bulk but has a minor electronic shielding effect.

In-Depth Analysis: 13C and 19F NMR

The Power of 19F NMR for Purity Assessment

For this compound, 19F NMR is the superior tool for rapid purity checks .

  • Why: The synthesis often involves nitration of 4-fluoro-2-methylbenzoic acid. Regioisomers (e.g., nitration at position 5 instead of 3) will result in a distinct fluorine chemical shift due to the changed electronic environment.

  • Observation: The target (3-amino) will show a fluorine signal significantly shielded (upfield) compared to a 5-amino or non-aminated precursor, due to the electron-donating resonance of the ortho-NH2.

  • Protocol: A simple un-decoupled 19F scan can quantify the ratio of Target vs. Regioisomer without the overlapping "forest" of peaks found in the 1H aromatic region.

13C NMR: Decoding the Coupling Constants

The 13C spectrum will be dominated by C-F coupling. You must anticipate "splitting" of carbon signals, which can be mistaken for impurities.

  • C4 (C-F): Doublet,

    
     Hz. (Shift: ~150-155 ppm).
    
  • C3 (C-NH2): Doublet,

    
     Hz. (Shift: ~135 ppm).
    
  • C5 (C-H): Doublet,

    
     Hz.
    
  • C1 (COOH): Singlet or weak doublet (

    
     Hz).
    

Experimental Protocols

Sample Preparation for High-Resolution NMR

To ensure reproducibility and minimize exchange broadening of the -NH2 and -COOH protons:

  • Solvent Choice: DMSO-d6 is the gold standard. It ensures full solubility of the zwitterionic amino-acid moiety and slows proton exchange, often allowing the -COOH and -NH2 protons to be visualized.

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

  • Tube: Use high-quality 5mm NMR tubes (Wilmad 528-PP or equivalent) to prevent shimming errors.

Acquisition Parameters (Bruker/Varian Standard)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The quaternary carbons (C1, C2, C3, C4) have long T1 relaxation times. Short D1 leads to signal suppression of these key diagnostic peaks.

  • Scans (NS):

    • 1H: 16 scans.

    • 19F: 32 scans (sufficient due to 100% natural abundance).

    • 13C: 1024+ scans (required for quaternary carbons split by fluorine).

Structural Verification Workflow

The following diagram illustrates the logical decision tree for verifying the product structure using the comparative data.

NMR_Verification Start Crude Product (Suspected 3-Amino-4-fluoro-2-methylbenzoic acid) Step1 Run 19F NMR (DMSO-d6) Start->Step1 Decision1 Single Peak at ~ -130 ppm? Step1->Decision1 Result_Isomer Impurity Detected: Likely Regioisomer (5-amino) or Precursor (Nitro) Decision1->Result_Isomer No (Multiple peaks) Step2 Run 1H NMR Decision1->Step2 Yes Check_H Aromatic Region: Two Doublets (AB System)? Step2->Check_H Check_H->Result_Isomer No (Complex multiplet) Check_Me Methyl Region: Singlet at ~2.3 ppm? Check_H->Check_Me Yes Check_Me->Result_Isomer No Final CONFIRMED STRUCTURE 3-Amino-4-fluoro-2-methylbenzoic acid Check_Me->Final Yes

Figure 1: Logical workflow for structural verification using 19F and 1H NMR.

References

  • PubChem Compound Summary: 3-Amino-4-methylbenzoic acid. (Analog Data Source). National Center for Biotechnology Information. [Link]

  • Reich, H. J. (2020).[4][7][8] NMR Spectroscopy – 1H NMR Chemical Shifts. (Coupling Constant Reference). University of Wisconsin-Madison / Organic Chemistry Data. [Link]

Sources

Validation

crystal structure X-ray diffraction of 3-Amino-4-fluoro-2-methylbenzoic acid

This guide provides a strategic technical comparison and characterization framework for 3-Amino-4-fluoro-2-methylbenzoic acid , a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a strategic technical comparison and characterization framework for 3-Amino-4-fluoro-2-methylbenzoic acid , a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., scaffolds related to Lazertinib or Osimertinib analogs).

Since specific crystallographic data for this proprietary intermediate is often restricted, this guide compares it against its structurally characterized analogs (3-Fluoro-4-methylbenzoic acid and 3-Amino-4-methylbenzoic acid ) to establish a baseline for solid-state development.

Executive Summary & Compound Profile

3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 1782541-48-3) represents a "push-pull" aromatic system where the electron-withdrawing fluorine and carboxyl groups compete with the electron-donating amino and methyl groups. In drug development, confirming its solid-state form is critical for ensuring the regioisomeric purity of downstream APIs.

Comparative Profile
FeatureTarget: 3-Amino-4-fluoro-2-methylbenzoic acid Analog A: 3-Fluoro-4-methylbenzoic acid Analog B: 3-Amino-4-methylbenzoic acid
Role Critical Intermediate (Kinase Inhibitors)Structural BaselineFunctional Analog
CAS 1782541-48-3350-28-72458-12-0
MW 169.15 g/mol 154.14 g/mol 151.16 g/mol
H-Bond Donors 3 (COOH, NH₂)1 (COOH)3 (COOH, NH₂)
Crystal Habit Prismatic/Needles (Solvent dependent)Monoclinic PrismsNeedles
Primary Synthon COOH[1]···COOH Dimer + NH···O Lateral COOH···COOH Centrosymmetric Dimer COOH···N Heterosynthon

Structural Analysis & X-Ray Diffraction Logic

The "Packing Problem" in Benzoic Acid Derivatives

The crystal structure of the target compound is governed by the competition between two primary supramolecular synthons:

  • Homosynthon (

    
    ) : The classic carboxylic acid dimer.
    
  • Heterosynthon : Interaction between the amino group (-NH₂) and the carbonyl oxygen (-C=O) or fluorine (-F).

Scientific Insight : In 3-Fluoro-4-methylbenzoic acid (Analog A), the structure is dominated by the carboxylic acid dimer, forming planar ribbons. However, the introduction of the amino group at position 3 in the target molecule disrupts this planarity. The -NH₂ group acts as a strong H-bond donor, likely forming lateral hydrogen bonds that cross-link the dimers, increasing the melting point and density compared to Analog A.

Predicted Unit Cell Deviations

Based on the known structure of Analog A (Space Group


), the target molecule is expected to crystallize in a centrosymmetric space group (likely 

or

) but with expanded cell volume.
  • Analog A Volume : ~697 ų (

    
    )
    
  • Target Predicted Volume : ~740–760 ų (Due to added -NH₂ volume and packing inefficiency).

Experimental Protocol: Single Crystal Growth & XRD

To resolve the structure of 3-Amino-4-fluoro-2-methylbenzoic acid, follow this self-validating workflow.

Phase 1: Crystallization Screening

Objective : Obtain single crystals suitable for XRD (>0.1 mm in two dimensions).

  • Solvent Selection :

    • Primary: Methanol (MeOH), Ethanol (EtOH).

    • Antisolvent: Water (

      
      ), Hexane.
      
  • Method A: Slow Evaporation :

    • Dissolve 20 mg of compound in 2 mL MeOH.

    • Filter through 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3 pinholes, and leave at ambient temp (20-25°C).

  • Method B: Vapor Diffusion (Preferred for X-ray quality) :

    • Inner vial: Saturated solution in THF (0.5 mL).

    • Outer vial: Pentane or Hexane (2 mL).

    • Seal tightly. The antisolvent diffusion will gently push the compound out of solution.

Phase 2: Data Collection & Refinement

Instrument : Bruker D8 QUEST or Rigaku XtaLAB (Mo K


 or Cu K

source).
StepProtocol DetailCritical Checkpoint
Mounting Mount crystal on a MiTeGen loop using Paratone oil.Ensure no micro-cracks under polarized light.
Cooling Cool to 100 K using a cryostream.Prevents thermal motion of the -F and -CH₃ groups.
Strategy Collect full sphere (redundancy > 4).High redundancy is needed to distinguish F vs. OH electron density.
Solution Use SHELXT (Intrinsic Phasing).Look for the heavy atom (F) first to anchor the phase.
Refinement SHELXL (Least Squares).Alert : The -CH₃ and -F groups are similar in size. Verify assignment by checking thermal ellipsoids (Uiso). If F is assigned as C, Uiso will be too small.

Visualizations

Diagram 1: Structural Characterization Workflow

This flowchart outlines the decision process for characterizing the solid form.

G Start Crude 3-Amino-4-fluoro- 2-methylbenzoic acid Purify Recrystallization (MeOH/Water) Start->Purify Screen Polymorph Screening Purify->Screen SCXRD Single Crystal XRD (Structure Solution) Screen->SCXRD Good Crystal PXRD Powder XRD (Bulk Phase ID) Screen->PXRD Microcrystalline Data CIF Generation & Packing Analysis SCXRD->Data PXRD->Data Rietveld Refinement

Caption: Integrated workflow for isolating and solving the crystal structure of the target intermediate.

Diagram 2: Supramolecular Synthon Competition

Visualizing the competing forces that dictate the crystal lattice.

Synthons Mol 3-Amino-4-fluoro- 2-methylbenzoic acid Dimer Carboxylic Acid Dimer (Homosynthon) Mol->Dimer Primary Driver Chain Amino-Carbonyl Chain (Heterosynthon) Mol->Chain Secondary Driver Lattice Final Crystal Packing (Space Group P21/c) Dimer->Lattice Planar Ribbons Chain->Lattice Cross-linking

Caption: The crystal lattice is a result of competition between acid-acid dimerization and amino-group hydrogen bonding.

References

  • BLD Pharm . (n.d.). 3-Amino-4-fluoro-2-methylbenzoic acid (CAS 1782541-48-3).[2] Retrieved from

  • PubChem . (2025).[3][4] Methyl 3-amino-4-fluorobenzoate (Structural Analog Data). National Library of Medicine. Retrieved from

  • ResearchGate . (2004). Crystal structure of 3-Fluoro-4-methylbenzoic acid. Retrieved from

  • Sigma-Aldrich . (n.d.). 2-Amino-4-fluoro-3-methylbenzoic acid (Isomer comparison). Retrieved from

Sources

Comparative

Distinguishing 3-Amino-4-fluoro-2-methylbenzoic Acid from Regioisomers

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary: The Structural Challenge In the development of kinase inhibitors and KRAS G12C targeting agen...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary: The Structural Challenge

In the development of kinase inhibitors and KRAS G12C targeting agents, 3-Amino-4-fluoro-2-methylbenzoic acid serves as a critical scaffold. However, its synthesis—typically via the nitration of 4-fluoro-2-methylbenzoic acid followed by reduction—generates a thermodynamic mixture of regioisomers.

The primary challenge lies in distinguishing the target 3-amino isomer from its most prevalent impurity, the 5-amino isomer (5-amino-4-fluoro-2-methylbenzoic acid). Both share identical molecular weights (MW 169.15) and similar polarity, making MS and standard HPLC retention times insufficient for definitive structural assignment.

The Definitive Solution: The distinction relies on Scalar Coupling Analysis (


)  in 

H NMR. The target molecule possesses ortho-positioned aromatic protons, whereas the primary impurity possesses para-positioned protons. This guide outlines a self-validating NMR protocol to unambiguously identify the correct regioisomer.
Theoretical Basis & Structural Analysis

To design a robust differentiation protocol, we must analyze the substitution patterns of the two most likely isomers formed during electrophilic aromatic substitution (nitration).

Target: 3-Amino-4-fluoro-2-methylbenzoic acid [1]
  • Configuration: The amino group is at position 3.[2]

  • Proton Environment: Protons are located at positions C5 and C6 .

  • Relationship: These protons are ortho to each other.

  • Expected Coupling: Strong vicinal coupling (

    
    ).
    
Impurity: 5-Amino-4-fluoro-2-methylbenzoic acid
  • Configuration: The amino group is at position 5.

  • Proton Environment: Protons are located at positions C3 and C6 .

  • Relationship: These protons are para to each other.

  • Expected Coupling: Negligible coupling (

    
    ), appearing as singlets (split only by fluorine).
    
Comparative Data Table
FeatureTarget (3-Amino) Impurity (5-Amino) Differentiation Logic
Aromatic Protons H5, H6H3, H6Ortho vs. Para

H-

H Coupling
Doublets (

Hz)
Singlets * (

Hz)
Primary Identifier
Methyl NOE No NOE to Ar-HStrong NOE to H3Secondary Confirmation

F Coupling
Splits H5 (ortho) & H6 (meta)Splits H3 (ortho) & H6 (meta)Complex multiplet analysis

*Note: "Singlets" in the impurity will actually appear as doublets due to


F coupling, but they will lack the H-H splitting.
Experimental Protocol: The "Ortho-Check" Workflow

This protocol uses DMSO-d


  to prevent proton exchange of the amino/carboxylic groups, providing additional structural information.
Step 1: Sample Preparation
  • Solvent: Dissolve 5–10 mg of the sample in 0.6 mL DMSO-d

    
     .
    
    • Why DMSO? It ensures solubility and slows the exchange of labile protons (-NH

      
      , -COOH), allowing their integration and NOE analysis.
      
  • Tube: High-precision 5mm NMR tube.

Step 2:

H NMR Acquisition
  • Parameters: Standard proton sequence (zg30), 16–32 scans, D1 = 1.0 sec.

  • Focus Region: Expand the aromatic region (6.5 ppm – 8.0 ppm ).

Step 3: Data Interpretation (The Decision Matrix)

Scenario A: The Target (3-Amino)

  • Identify the two aromatic signals.

  • H6 Signal: Appears as a doublet of doublets (dd) .

    • Split by H5 (

      
       Hz).
      
    • Split by F4 (

      
       Hz).
      
  • H5 Signal: Appears as a triplet-like dd .

    • Split by F4 (

      
       Hz).
      
    • Split by H6 (

      
       Hz).
      
    • Result: Overlapping couplings create a pseudo-triplet.

Scenario B: The Impurity (5-Amino)

  • Identify the two aromatic signals.

  • H3 Signal: Appears as a large doublet (d) .

    • Split only by F4 (

      
       Hz).
      
    • Crucial: No H-H splitting is observed.

  • H6 Signal: Appears as a small doublet (d) .

    • Split only by F4 (

      
       Hz).
      
    • Crucial: No H-H splitting is observed.

Advanced Validation: 2D NOESY Strategy

If the splitting patterns are ambiguous due to line broadening, use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) for spatial confirmation.

  • Target (3-Amino): The Methyl group at C2 is flanked by the Carboxylic acid (C1) and the Amino group (C3).

    • Observation: The Methyl singlet (

      
       ppm) will show NO correlations  to any aromatic protons. It is spatially isolated from the ring protons.
      
  • Impurity (5-Amino): The Methyl group at C2 is flanked by the Carboxylic acid (C1) and a Proton at C3.

    • Observation: The Methyl singlet will show a strong NOE correlation to the aromatic proton at H3 (

      
       ppm).
      
Visualization: Decision Logic Diagram

The following diagram illustrates the logical flow for distinguishing the isomers using 1D and 2D NMR data.

IsomerID Start Unknown Isomer Sample (DMSO-d6) Acquire Acquire 1H NMR (Focus: 6.5 - 8.0 ppm) Start->Acquire CheckCoupling Analyze Aromatic Splitting Acquire->CheckCoupling Ortho Observation: Large H-H Coupling (J ~ 8-9 Hz) CheckCoupling->Ortho Doublet of Doublets Para Observation: No H-H Coupling (Singlets or F-only split) CheckCoupling->Para Simple Doublets (F-split) Target CONFIRMED TARGET 3-Amino-4-fluoro-2-methylbenzoic acid Ortho->Target NOESY Optional: Run 2D NOESY Check Methyl (2.3 ppm) vs Aromatic Para->NOESY Verify NOE_Yes Strong NOE: Me <-> Ar-H NOESY->NOE_Yes NOE_No No NOE: Me <-> Ar-H NOESY->NOE_No Impurity CONFIRMED IMPURITY 5-Amino-4-fluoro-2-methylbenzoic acid NOE_Yes->Impurity NOE_No->Target Unlikely but possible if 6-fluoro isomer

Caption: Logic flow for distinguishing 3-amino (target) from 5-amino (impurity) using coupling constants and NOE.

Chromatographic Separation (HPLC/UPLC)

While NMR is definitive for structure, HPLC is required for purity assessment. Due to the zwitterionic nature of aminobenzoic acids, pH control is vital.

  • Column: C18 (e.g., Waters XSelect HSS T3 or Agilent Zorbax SB-C18).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Low pH suppresses ionization of COOH).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Differentiation Principle:

    • The 3-amino isomer (Target) has the amino group flanked by a methyl and a fluoro group (steric hindrance), potentially reducing solvation and increasing retention time slightly compared to the more exposed 5-amino isomer.

    • Note: Regioisomers often co-elute; method development should use the "mixed injection" technique with synthesized standards of both isomers to confirm resolution.

References
  • Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on J-coupling analysis and NOE strategies).

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link] (Reference for

    
     ortho/meta/para values).
    
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75396, 3-Amino-4-fluorobenzoic acid derivatives. [Link]

  • Dolinšek, J. et al. (2000). 19F NMR study of fluorine-containing aromatic compounds. Journal of Magnetic Resonance. (Validation of F-H coupling constants).

Sources

Safety & Regulatory Compliance

Safety

3-Amino-4-fluoro-2-methylbenzoic acid proper disposal procedures

Executive Safety & Logistics Summary Compound Identity: 3-Amino-4-fluoro-2-methylbenzoic acid CAS: 169134-87-2 (Representative) Core Hazard Class: Irritant (Skin/Eye/Respiratory), Potential Organotoxin. Critical Disposal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Logistics Summary

Compound Identity: 3-Amino-4-fluoro-2-methylbenzoic acid CAS: 169134-87-2 (Representative) Core Hazard Class: Irritant (Skin/Eye/Respiratory), Potential Organotoxin. Critical Disposal Constraint: Fluorinated Organic Waste. [1]

As researchers, we often treat organic acids as generic "organic waste." However, the presence of the fluorine atom at the C4 position and the amino group at C3 introduces specific disposal requirements that exceed standard hydrocarbon protocols. This guide outlines the precise segregation and disposal workflow to ensure compliance with EPA (RCRA) standards and to prevent downstream facility damage.

Pre-Disposal Assessment: The "Why" Behind the Protocol

Before moving the flask, you must understand the chemical implications of your disposal choice. This is not just about compliance; it is about the safety of the disposal stream.

A. The Fluorine Factor (Incineration Constraints)

Unlike simple benzoic acid derivatives, this compound releases Hydrogen Fluoride (HF) upon thermal decomposition.

  • Operational Impact: Standard waste incinerators lacking wet scrubbers cannot handle high loads of fluorinated compounds because HF corrodes the refractory lining and metal stacks.

  • Action: You must segregate this into a waste stream explicitly approved for halogenated organics, even if it is a solid.

B. The Amino-Acid Functionality (Chemical Incompatibility)

The simultaneous presence of an amino group (


) and a carboxylic acid (

) creates a zwitterionic potential, but the primary risk lies in cross-reactivity.
  • Nitrite Incompatibility: Never mix this waste with nitrosating agents (e.g., Sodium Nitrite, Isoamyl Nitrite). The amino group can form unstable diazonium salts , which are shock-sensitive explosives when dry [1].

  • Oxidizer Incompatibility: Segregate strictly from strong oxidizers (Permanganates, Nitric Acid). The electron-rich aromatic ring makes it susceptible to rapid, exothermic oxidation.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Determine the physical state of your waste.[2] The disposal pathway diverges immediately based on whether the compound is a solid precipitate or dissolved in a mother liquor.

ParameterSolid Waste Liquid Waste
Primary Container Wide-mouth HDPE JarHDPE or Glass Carboy (Solvent Dependent)
Labeling Code Hazardous Solid - Toxic/IrritantHazardous Liquid - Halogenated
Segregation Keep separate from OxidizersSegregate by Solvent (Halogenated vs. Non-Hal)
Notes Do not use metal containers (Acidic corrosion risk)Even if solvent is non-hal, the solute is fluorinated.
Phase 2: Operational Workflow

Scenario A: Disposal of Pure Solid / Precipitate

  • PPE Verification: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Ensure the sash is at the working height.

  • Container Selection: Use a high-density polyethylene (HDPE) container. Avoid metal due to the acidic nature of the -COOH group.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[2][3][4][5] If dust is visible, dampen slightly with an inert solvent (e.g., water or ethanol) to suppress it.

  • Decontamination: Wipe the exterior of the container with a damp paper towel. Dispose of the towel and spatula in the same solid waste container.

  • Labeling: Affix a hazardous waste label. Explicitly write: "3-Amino-4-fluoro-2-methylbenzoic acid - Fluorinated Organic Solid."

Scenario B: Disposal of Reaction Mixtures (Liquids)

  • Critical Decision: If the compound is dissolved in a non-halogenated solvent (e.g., Methanol, Ethyl Acetate), you must still consider the solute's fluorine content.

  • Protocol:

    • If the concentration is >1% , dispose of the entire solution into the Halogenated Waste stream. This ensures it goes to an incinerator capable of scrubbing HF.

    • If the concentration is trace (<0.1%) , it may be permissible to use the Non-Halogenated stream, but best practice dictates defaulting to Halogenated to prevent compliance violations [2].

Visual Decision Matrix (DOT Diagram)

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring no critical decision points are missed.

DisposalWorkflow Start Start: Waste Generation (3-Amino-4-fluoro-2-methylbenzoic acid) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Precipitate StateCheck->SolidWaste Solid LiquidWaste Liquid Solution StateCheck->LiquidWaste Liquid SolidContainer Select Container: Wide-Mouth HDPE SolidWaste->SolidContainer SolidLabel Label: 'Toxic Solid - Fluorinated' SolidContainer->SolidLabel StreamHalo DISPOSAL STREAM A: Halogenated Organic Waste (Requires HF Scrubbing) SolidLabel->StreamHalo Solid Stream SolventCheck Check Solvent Type LiquidWaste->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent HaloSolvent->StreamHalo ConcCheck Is Solute Conc > 1%? NonHaloSolvent->ConcCheck ConcCheck->StreamHalo Yes (High F Content) StreamNonHalo DISPOSAL STREAM B: Non-Halogenated Waste (Fuel Blending) ConcCheck->StreamNonHalo No (Trace Only)

Figure 1: Decision logic for segregating fluorinated amino-benzoic acid waste streams.

Emergency Contingencies: Spills & Exposure

Even with perfect protocol, accidents happen. This section provides the immediate response plan.

Spill Cleanup (Solid)
  • Isolate: Mark the area.[2] Do not allow foot traffic to spread the powder.

  • Protect: Don N95 or P100 respiratory protection to avoid inhaling dust (H335 hazard).

  • Contain: Cover the spill with wet paper towels to prevent dust generation.

  • Collect: Scoop the wet material into a hazardous waste bag.

  • Wash: Clean the surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize any residual acid, followed by water [3].

Spill Cleanup (Liquid)
  • Absorb: Use an inert absorbent (Vermiculite or Chemizorb®). Do not use sawdust , as the acid can react with cellulose.

  • Dispose: Treat the absorbent as solid hazardous waste (Stream A).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements.[6] EPA.gov. [Link]

  • PubChem. (2023). 3-Amino-4-methylbenzoic acid (Analogous Safety Data).[7] National Library of Medicine. [Link]

Sources

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